Product packaging for 2H-Isoindole-1-carbonitrile(Cat. No.:CAS No. 40073-39-0)

2H-Isoindole-1-carbonitrile

Cat. No.: B15072387
CAS No.: 40073-39-0
M. Wt: 142.16 g/mol
InChI Key: WPQADZONFSTHKV-UHFFFAOYSA-N
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Description

2H-Isoindole-1-carbonitrile is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B15072387 2H-Isoindole-1-carbonitrile CAS No. 40073-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-isoindole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQADZONFSTHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=C2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538816
Record name 2H-Isoindole-1-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80538816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40073-39-0
Record name 2H-Isoindole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2H-Isoindole-1-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2H-Isoindole-1-carbonitrile (CAS No: 40073-39-0), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information, presents predicted properties, and draws comparisons with closely related isoindole derivatives. The guide covers the chemical structure, physicochemical properties, and general reactivity of the isoindole core. It also explores synthetic strategies and potential biological activities based on related compounds, offering valuable insights for researchers working with isoindole scaffolds.

Chemical Identity and Structure

This compound is an isomer of indole, characterized by a benzene ring fused to a pyrrole ring, with a nitrile group substituted at the 1-position of the isoindole core. The "2H" designation indicates that the nitrogen atom in the five-membered ring is bonded to a hydrogen atom.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 40073-39-0[1][2][3]
Molecular Formula C₉H₆N₂[1]
Molecular Weight 142.16 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C#N
InChI Key Not available

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce in the literature. Commercial suppliers often list properties such as melting point and boiling point as "N/A"[1]. The data presented in the following table are largely based on computational predictions and should be considered as estimates.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point Not available
Solubility Not availableExpected to have low solubility in water and good solubility in organic solvents.
LogP Not availableA measure of lipophilicity.
pKa Not available

Reactivity and Stability

The 2H-isoindole core is known to be relatively unstable due to its o-quinoid structure, making it susceptible to reactions that lead to aromatization of the six-membered ring. These compounds can act as dienes in Diels-Alder reactions. The electron-withdrawing nature of the nitrile group at the 1-position is expected to influence the reactivity of the isoindole ring system.

G This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Acts as diene Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Susceptible at electron-rich positions Nucleophilic Addition to Nitrile Nucleophilic Addition to Nitrile This compound->Nucleophilic Addition to Nitrile Cycloadducts Cycloadducts Diels-Alder Reaction->Cycloadducts Substituted Isoindoles Substituted Isoindoles Electrophilic Substitution->Substituted Isoindoles Hydrolysis/Reduction Products Hydrolysis/Reduction Products Nucleophilic Addition to Nitrile->Hydrolysis/Reduction Products

Caption: Potential reactivity pathways for this compound.

Synthesis

Representative Experimental Protocol: Synthesis of 2H-Isoindole Derivatives

The following is a generalized protocol based on the synthesis of related 2H-isoindole derivatives. Note: This is a representative procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • o-bromobenzaldehyde derivative

  • Isocyanide derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • To a solution of the o-bromobenzaldehyde derivative in the chosen solvent, add the isocyanide derivative, palladium catalyst, and base.

  • The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C.

  • The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow General Synthetic Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Combine reagents Heating & Monitoring Heating & Monitoring Reaction Setup->Heating & Monitoring Inert atmosphere Workup & Purification Workup & Purification Heating & Monitoring->Workup & Purification Cool & concentrate Characterization Characterization Workup & Purification->Characterization Purified product

Caption: Generalized workflow for the synthesis of 2H-isoindole derivatives.

Spectroscopic Data

No specific experimental spectroscopic data for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 3: Predicted Spectroscopic Features of this compound

TechniquePredicted Features
¹H NMR Aromatic protons in the region of 7-8 ppm. A signal for the N-H proton.
¹³C NMR Aromatic carbons, a quaternary carbon for the nitrile group (around 115-120 ppm), and carbons of the isoindole core.
IR Spectroscopy A characteristic C≡N stretching vibration around 2220-2260 cm⁻¹. N-H stretching vibration around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 142.16.

Biological Activity

While there is no specific biological activity reported for this compound, the isoindole scaffold is present in a variety of biologically active compounds. Derivatives of isoindole have been investigated for a wide range of therapeutic applications.

The introduction of a cyano group can significantly modulate the biological activity of a molecule. Cyano-substituted heterocyclic compounds have been explored for various therapeutic effects. For instance, some cyano-substituted indole derivatives have shown potential as antimicrobial and anticancer agents[4].

General Biological Activities of Isoindole Derivatives:

  • Anticancer: Some isoindole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Antimicrobial: The isoindole nucleus is a feature in some compounds with antibacterial and antifungal properties.

  • Antiviral: Certain isoindole derivatives have been investigated for their antiviral activities[5].

  • Enzyme Inhibition: The isoindole scaffold can be found in molecules designed to inhibit specific enzymes.

G Isoindole Core Isoindole Core Anticancer Activity Anticancer Activity Isoindole Core->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Isoindole Core->Antimicrobial Activity Antiviral Activity Antiviral Activity Isoindole Core->Antiviral Activity Enzyme Inhibition Enzyme Inhibition Isoindole Core->Enzyme Inhibition

Caption: Reported biological activities of the isoindole scaffold.

Conclusion and Future Directions

This compound is a simple, yet intriguing heterocyclic molecule. The current body of scientific literature lacks specific experimental data on its properties and activities. This guide provides a foundational understanding based on the general chemistry of isoindoles and predicted data.

Future research should focus on:

  • Developing and publishing a detailed and optimized synthetic protocol for this compound.

  • Comprehensive experimental characterization of its physicochemical and spectroscopic properties.

  • Screening for biological activities to explore its potential in drug discovery and development.

The exploration of this and other simple isoindole derivatives could lead to the discovery of novel compounds with significant applications in both medicine and materials science.

References

Spectroscopic Profile of 2H-Isoindole-1-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 2H-Isoindole-1-carbonitrile (CAS No: 40073-39-0), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its structure and data from analogous compounds. It also details the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the fundamental principles of spectroscopy and by referencing data for structurally related isoindole and nitrile-containing compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.8Multiplet4HAromatic Protons (H-4, H-5, H-6, H-7)
~ 7.3Singlet1HPyrrolic Proton (H-3)
~ 5.0 (Broad)Singlet1HN-H Proton (2H-Isoindole)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 117Quaternary-C≡N
~ 105QuaternaryC-1
~ 120 - 135TertiaryAromatic CH
~ 130 - 140QuaternaryAromatic C (fused)
~ 115TertiaryC-3
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3300Medium, SharpN-H Stretch
~ 3100-3000MediumAromatic C-H Stretch
~ 2220Strong, SharpC≡N Stretch
~ 1600-1450Medium-StrongC=C Aromatic Ring Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
142.16[M]⁺ (Molecular Ion)
115[M - HCN]⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using an FT-IR spectrometer.[1] A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the sample in its native state with minimal preparation. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) source.[3] The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration NMR->Data_Integration Provides carbon-hydrogen framework IR->Data_Integration IR->Data_Integration Identifies functional groups MS->Data_Integration MS->Data_Integration Determines molecular weight & formula Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

A logical workflow for spectroscopic analysis.

References

2H-Isoindole-1-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2H-Isoindole-1-carbonitrile, a heterocyclic organic compound. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, adhering to a structured format for clarity and ease of use by researchers and professionals in drug development.

Core Compound Information

PropertyValueSource
CAS Number 40073-39-0[1][2]
Molecular Formula C₉H₆N₂[1]
Molecular Weight 142.16 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 1-Isoindolecarbonitrile[1]

Synthesis

A documented method for the synthesis of 1-isoindolecarbonitrile involves the thermolysis of a corresponding benzylidene derivative, which liberates a 1,3-dipole that subsequently leads to the formation of the target compound.[1]

Experimental Protocol: Synthesis via Thermolysis

Logical Workflow for Synthesis:

G cluster_0 Precursor Preparation cluster_1 Thermolysis cluster_2 Intermediate Formation cluster_3 Final Product Formation Precursor 3-(Benzylidenamino)tetracyclo <3.2.0.0.0>heptan-3-carbonitrile Thermolysis Vapor Phase Thermolysis Precursor->Thermolysis Heat Intermediate 1,3-Dipole (Nitrile Ylide) Thermolysis->Intermediate Liberation Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway from a precursor to this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific biological activity data and identified signaling pathways for this compound in peer-reviewed literature. However, the broader class of isoindole derivatives is known to exhibit a wide range of pharmacological activities.

Derivatives of the isoindole nucleus have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, various isoindoline-1,3-dione derivatives have shown antiproliferative activity against human cancer cell lines, inducing apoptosis and cell cycle arrest.[3] Additionally, some N-substituted isoindoline-1,3-dione derivatives have been investigated for their antioxidant and antimicrobial activities.

Given the structural similarity, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Hypothetical Drug Discovery Workflow:

G Start This compound (Scaffold) Library Derivative Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential workflow for drug discovery starting from the core scaffold.

Quantitative Data

There is no specific quantitative biological data (e.g., IC₅₀, Kᵢ) available for this compound in the public domain. The table below is provided as a template for future research findings.

Assay TypeTargetActivity (e.g., IC₅₀)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Conclusion

This compound is a chemical entity with a defined structure and a potential, yet largely unexplored, role in medicinal chemistry. While a synthetic route has been described, detailed experimental protocols and characterization data are not widely available. The biological activity of this specific compound remains to be determined, although the broader isoindole class shows significant therapeutic promise. This guide serves as a foundational resource to encourage and support further investigation into the properties and applications of this compound.

References

Tautomerism in Isoindole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical phenomenon of tautomerism in isoindole derivatives. Isoindole and its derivatives are significant structural motifs in medicinal chemistry and materials science, and understanding their tautomeric behavior is paramount for predicting their chemical properties, biological activity, and stability. This document provides a comprehensive overview of the tautomeric forms of isoindoles, the factors governing their equilibrium, and the experimental and computational methods used for their characterization.

The Core of Isoindole Tautomerism: 1H- and 2H-Tautomers

Isoindole exists in a dynamic equilibrium between two primary tautomeric forms: the 1H-isoindole (also known as isoindolenine) and the 2H-isoindole .[1][2] The parent, unsubstituted isoindole predominantly exists as the more stable, aromatic 2H-tautomer.[2][3] However, the energy difference between these two forms is small, and the equilibrium can be readily influenced by various factors.[1][2]

The kinetic instability of many isoindole derivatives can be attributed to the presence of both tautomers, which can lead to self-condensation reactions.[1][2] In contrast, N-substituted isoindoles are incapable of forming the 1H-tautomer and are consequently more stable.[1][3]

Below is a diagram illustrating the tautomeric equilibrium between 1H-isoindole and 2H-isoindole.

Figure 1: Tautomeric equilibrium in isoindole.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the 1H- and 2H-tautomers is highly sensitive to substitution patterns and the solvent environment. The following tables summarize quantitative data on the tautomeric equilibrium of various isoindole derivatives.

Influence of Substituents on Tautomer Ratios

Electron-donating groups at the C3 position and aryl substituents can significantly shift the equilibrium towards the 1H-tautomer.[1][2]

Substituent (R)Solvent% 1H-Tautomer% 2H-Tautomer
HCDCl₃0100
PhenylCDCl₃991
4-MethoxyphenylCDCl₃2575
4-NitrophenylCDCl₃595
MethylCDCl₃>95<5
MethoxyCDCl₃1000
DimethylaminoCDCl₃1000

Table 1: Tautomer ratios for C1-substituted isoindoles in chloroform-d. Data sourced from[1].

Influence of Solvents on Tautomer Ratios

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. Protic and hydroxylic solvents tend to favor the 1H-isoindole tautomer, which can act as a hydrogen bond acceptor at the imine nitrogen.[1][2] Conversely, polar aprotic solvents favor the 2H-isoindole form, where the N-H group can act as a hydrogen bond donor.[1][2]

Substituent (R)Solvent% 1H-Tautomer% 2H-Tautomer
PhenylCDCl₃991
PhenylDMSO-d₆595
PhenylMethanol-d₄2080
1,3,4,7-tetramethylCDCl₃>95<5
4,5,6,7-tetrabromoDMSO-d₆0100

Table 2: Solvent effects on the tautomeric equilibrium of substituted isoindoles. Data sourced from[1][4].

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomer ratios is essential for structure-activity relationship (SAR) studies and drug development. The following are detailed methodologies for the key experimental techniques used to investigate isoindole tautomerism.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[1] The chemical shifts of the protons and carbons, particularly at the C1 and C3 positions, are significantly different for the 1H- and 2H-tautomers.

Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the isoindole derivative.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a high-quality NMR tube.

    • Ensure complete dissolution. Gentle sonication may be used if necessary.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum to identify the characteristic signals of each tautomer. The C1-H proton of the 2H-tautomer typically appears in the aromatic region (δ 6.5-7.5 ppm), while the C1-H₂ protons of the 1H-tautomer are found further upfield (δ ~4.5-5.5 ppm).[1]

    • For quantitative analysis, ensure complete relaxation of all relevant protons by using a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest. A D1 of 10-30 seconds is often sufficient.

    • Use a 90° pulse angle to maximize signal intensity.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure accurate integration.

    • Perform baseline correction to obtain a flat baseline across the entire spectrum.

    • Integrate the well-resolved, characteristic signals corresponding to each tautomer. For example, integrate the C1-H signal for the 2H-tautomer and the C1-H₂ signal for the 1H-tautomer.

    • The molar ratio of the tautomers is directly proportional to the ratio of their integral values, normalized by the number of protons giving rise to each signal.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a complementary technique for quantifying tautomer ratios. The aromatic 2H-isoindole tautomer typically exhibits a characteristic long-wavelength absorption band (around 320-370 nm) that is absent in the less conjugated 1H-tautomer.[1]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the isoindole derivative of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance in the optimal range (0.2 - 0.8 a.u.) for the characteristic absorption band of the 2H-tautomer.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range that includes the characteristic absorption band of the 2H-tautomer (e.g., 250-500 nm).

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

  • Data Analysis:

    • If the molar extinction coefficient (ε) of the pure 2H-tautomer at its λ_max is known or can be determined (e.g., from an N-substituted derivative), the concentration of the 2H-tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law (A = εbc).

    • The concentration of the 1H-tautomer can then be determined by subtracting the concentration of the 2H-tautomer from the total concentration of the solution.

    • The tautomer ratio can be calculated from the concentrations of the two forms.

Computational Workflow for Tautomerism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers and understanding the factors that influence their equilibrium.[5]

computational_workflow start Define Isoindole Derivative generate_tautomers Generate 3D Structures of 1H and 2H Tautomers start->generate_tautomers geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) generate_tautomers->geometry_optimization frequency_calculation Frequency Calculation to Confirm Minima geometry_optimization->frequency_calculation single_point_energy Single-Point Energy Calculation (Higher Level of Theory) frequency_calculation->single_point_energy solvation_model Incorporate Solvent Effects (e.g., PCM, SMD) single_point_energy->solvation_model thermodynamic_analysis Calculate Gibbs Free Energies (ΔG) solvation_model->thermodynamic_analysis equilibrium_constant Calculate Equilibrium Constant (K_eq) thermodynamic_analysis->equilibrium_constant end Predict Tautomer Ratio equilibrium_constant->end

Figure 2: Computational workflow for tautomer analysis.

Isoindole Derivatives in Signaling Pathways

The specific tautomeric form of a drug molecule can significantly impact its binding affinity to a biological target. Several isoindole derivatives have been investigated as potent modulators of key signaling pathways implicated in various diseases.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to diseases such as bipolar disorder, Alzheimer's disease, and cancer. Certain benzo[e]isoindole-1,3-dione derivatives have been identified as potent inhibitors of GSK-3β.

GSK3B_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3B_complex GSK-3β/Axin/APC Complex Dishevelled->GSK3B_complex inhibits beta_catenin β-catenin GSK3B_complex->beta_catenin phosphorylates degradation Proteasomal Degradation beta_catenin->degradation transcription Gene Transcription (Cell Proliferation, etc.) beta_catenin->transcription translocates to nucleus Isoindole_inhibitor Isoindole Derivative (Inhibitor) Isoindole_inhibitor->GSK3B_complex inhibits

Figure 3: Wnt/β-catenin pathway and GSK-3β inhibition.
Modulation of Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a key target for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse. Certain isoindole derivatives have been developed as potent and selective ligands for the D3 receptor.

D3R_pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates downstream Downstream Cellular Responses PKA->downstream Isoindole_ligand Isoindole Derivative (Antagonist/Partial Agonist) Isoindole_ligand->D3R binds to

Figure 4: Dopamine D3 receptor signaling pathway.

Conclusion

Tautomerism is a fundamental aspect of isoindole chemistry with profound implications for the properties and applications of its derivatives. A thorough understanding and characterization of the tautomeric equilibrium are critical for the rational design of novel drug candidates and functional materials. The methodologies and data presented in this guide provide a solid foundation for researchers in this exciting and evolving field.

References

An In-depth Technical Guide to Natural Products Containing the Isoindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindole scaffold, a bicyclic aromatic heterocycle, is a privileged structural motif found in a diverse array of natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of biological activities, making them compelling targets for drug discovery and development. This technical guide provides a comprehensive overview of natural products containing the isoindole core, with a focus on their chemical diversity, biological properties, and the experimental methodologies used for their study.

Major Classes of Isoindole-Containing Natural Products

Natural products featuring the isoindole scaffold can be broadly categorized into several major classes, each with distinct structural features and biological profiles.

  • Indolocarbazoles: This class is arguably the most well-known, with staurosporine being a prototypical member. These compounds typically possess a rigid, planar pentacyclic ring system derived from the oxidative dimerization of two L-tryptophan units. They are potent inhibitors of a wide range of protein kinases.

  • Cytochalasans: These are a large group of fungal metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. They are potent disruptors of the actin cytoskeleton.

  • Aporhoeadane Alkaloids: This group of alkaloids features a tetracyclic ring system that includes an isoindoline moiety. Magallanesine is a representative example.

  • Meroterpenoids: This class of natural products is of mixed biosynthetic origin, often combining a polyketide or shikimate-derived aromatic core with a terpenoid moiety. Several meroterpenoids from Stachybotrys species incorporate an isoindolinone ring.

Physicochemical and Biological Properties

The diverse structures of isoindole-containing natural products translate into a wide range of physicochemical and biological properties. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected Isoindole Natural Products

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
StaurosporineC₂₈H₂₆N₄O₃466.53270 (dec.)Soluble in DMSO, DMF
Cytochalasin BC₂₉H₃₇NO₅479.61221-223Soluble in DMSO, ethanol, methanol
MagallanesineC₂₁H₂₃NO₄369.41198-200Data not readily available
Aspernidine AC₂₄H₃₃NO₄400.53Data not readily availableData not readily available

Table 2: Quantitative Biological Activity of Selected Isoindole Natural Products

CompoundTarget/AssayCell Line/EnzymeIC₅₀Reference
StaurosporineProtein Kinase C2.7 nM[1]
PKA7 nM[1]
HeLa (cervical cancer)0.075 µg/mL[2]
A549 (lung cancer)1.2 µM[2]
MCF-7 (breast cancer)1.6 µM[2]
Cytochalasin BActin polymerization~1 µM
MDA-MB-231 (breast cancer)>10 µM[3]
LNCaP (prostate cancer)>10 µM[3]
B16F10 (melanoma)>10 µM[3]
Aspernidine AL-929 (fibroblast)35.8 µM
K-562 (leukemia)34.3 µM
MagallanesineData not readily available

Signaling Pathways and Mechanisms of Action

The biological effects of isoindole natural products are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Staurosporine-Induced Apoptosis

Staurosporine is a potent and broad-spectrum kinase inhibitor that induces apoptosis in a wide variety of cell types. Its mechanism involves the inhibition of numerous kinases, leading to the activation of the intrinsic apoptotic pathway.

Staurosporine_Apoptosis Staurosporine Staurosporine Kinases Protein Kinases (PKC, PKA, etc.) Staurosporine->Kinases Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL, Bax, Bak) Kinases->Bcl2_family Inhibition of anti-apoptotic members Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulation of permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Cytochalasan B and Actin Cytoskeleton Disruption

Cytochalasin B exerts its biological effects primarily by interfering with the dynamics of the actin cytoskeleton. It binds to the barbed (plus) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin polymerization affects numerous cellular processes.

CytochalasinB_Actin cluster_actin Actin Polymerization CytochalasinB Cytochalasin B Barbed_End CytochalasinB->Barbed_End Binding and Inhibition Actin_Monomer G-Actin (Monomer) Actin_Monomer->Barbed_End Addition Actin_Filament F-Actin (Filament) Cell_Processes Cellular Processes Cell_Motility Cell Motility Cell_Processes->Cell_Motility Cytokinesis Cytokinesis Cell_Processes->Cytokinesis Phagocytosis Phagocytosis Cell_Processes->Phagocytosis

Caption: Mechanism of cytochalasin B-mediated actin disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of isoindole natural products.

Isolation of Cytochalasan B from Fungal Culture

This protocol is a general guideline for the isolation of cytochalasan B from a fungal culture, such as Phomopsis sp.[4][5]

Materials:

  • Fungal culture (e.g., Phomopsis sp. shj2)

  • Potato Dextrose Agar (PDA)

  • Liquid culture medium (e.g., 0.4% glucose, 1% malt extract, 0.4% yeast extract)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Fungal Culture:

    • Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7 days.

    • Transfer agar plugs of the mycelium to Erlenmeyer flasks containing the liquid culture medium.

    • Incubate the liquid culture at 28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the culture broth separately with an equal volume of EtOAc three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

    • Further purify the fractions containing cytochalasan B using Sephadex LH-20 column chromatography with MeOH as the eluent.

    • Perform final purification by preparative HPLC on a C18 column with a suitable gradient of acetonitrile and water to yield pure cytochalasan B.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Magallanesine

The following is a simplified representation of a synthetic route to the isoindolobenzazocine alkaloid, magallanesine.[6]

Magallanesine_Synthesis Starting_Material Piperonal Derivative Intermediate1 Intermediate 1 Starting_Material->Intermediate1 5 steps Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Condensation Intermediate3 Thiophthalimide Intermediate Intermediate2->Intermediate3 Oxygen-Sulfur Exchange Magallanesine Magallanesine Intermediate3->Magallanesine Intramolecular Aldol Condensation

Caption: A simplified synthetic workflow for magallanesine.

A detailed, step-by-step synthetic procedure is complex and beyond the scope of this guide, but specific reagents and conditions can be found in the primary literature.[6]

Actin Polymerization Assay with Cytochalasin B

This protocol describes a common method to assess the effect of compounds on actin polymerization using pyrene-labeled actin.[7][8]

Materials:

  • Pyrene-labeled actin

  • Unlabeled actin

  • General Actin Buffer (G-buffer)

  • Actin Polymerization Buffer (P-buffer)

  • Cytochalasan B stock solution (in DMSO)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Preparation of Actin Monomers:

    • Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer on ice to depolymerize any actin oligomers.

    • Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet any remaining F-actin.

    • Use the supernatant containing G-actin for the assay.

  • Assay Setup:

    • In a 96-well black plate, prepare a reaction mixture containing G-buffer, the desired concentration of cytochalasin B (or DMSO for control), and the G-actin solution (a mixture of pyrene-labeled and unlabeled actin).

    • Initiate polymerization by adding P-buffer to the reaction mixture.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence spectrophotometer or plate reader pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).

    • Measure the fluorescence intensity over time at regular intervals. An increase in fluorescence indicates actin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Compare the polymerization curves of the control and cytochalasan B-treated samples to determine the inhibitory effect.

Conclusion

Natural products containing the isoindole scaffold represent a rich source of chemical diversity and biological activity. From the potent kinase inhibitory effects of indolocarbazoles to the actin-disrupting properties of cytochalasans, these compounds continue to inspire research in medicinal chemistry and chemical biology. The information and protocols provided in this guide serve as a valuable resource for scientists engaged in the discovery, development, and study of this important class of natural products. Further exploration of the vast chemical space of isoindole-containing compounds holds significant promise for the identification of novel therapeutic agents.

References

A Technical Guide to the Synthetic Methodologies for 2H-Isoindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-isoindole core is a significant heterocyclic motif found in a range of natural products, pharmaceuticals, and materials science applications.[1][2][3] However, the inherent instability of the 2H-isoindole ring system, arising from its o-quinoid structure, presents a considerable synthetic challenge.[1][2] This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 2H-isoindoles, with a focus on recent advancements. The methodologies are categorized into three main approaches: ring-closure reactions, aromatization of isoindoline precursors, and ring transformations.

Synthesis by Ring-Closure Reactions

Ring-closure reactions are a fundamental approach to constructing the 2H-isoindole skeleton from acyclic precursors. These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds in the final cyclization step.

Transition metal-catalyzed cyclization of appropriately substituted alkynes offers a powerful route to 2H-isoindoles. Gold-catalyzed intramolecular hydroamination of alkynes derived from a four-component Ugi reaction has been shown to produce isoindole derivatives through a 5-exo-dig cyclization followed by isomerization.[1]

Another strategy involves the metal-catalyzed reaction of acetylenic systems bearing a diazoacetate unit with primary amines.[1] This sequential process, catalyzed by Cu(MeCN)4PF6, proceeds via a copper(I) carbene intermediate, which reacts with the amine, followed by hydroamination to furnish the 2H-isoindole ring.[1]

Intramolecular 1,3-dipolar cycloaddition of α-azido carbonyl compounds containing a 2-alkenylaryl moiety provides a thermal route to 2H-isoindoles.[1][4] This reaction proceeds through the cycloaddition of the azide onto the alkene, followed by subsequent transformations to yield the aromatic isoindole core.[4]

A palladium-catalyzed cyclization reaction initiated by a[1][5]-phospha-Brook rearrangement has been developed for the synthesis of 2H-isoindole-1-carboxamides and 2H-isoindole-1-carbonitriles.[6] This method features the dual insertion of isocyanides and the concurrent formation of C-C and C-N bonds.[6]

Logical Relationship of Key Ring-Closure Strategies

cluster_alkynes Alkynes cluster_azides Azides cluster_isocyanides Isocyanides Ugi Reaction Product Ugi Reaction Product 2H-Isoindole 2H-Isoindole Ugi Reaction Product->2H-Isoindole AuCl3 Acetylenic Diazoacetate Acetylenic Diazoacetate Acetylenic Diazoacetate->2H-Isoindole Cu(MeCN)4PF6 α-Azido Carbonyl α-Azido Carbonyl α-Azido Carbonyl->2H-Isoindole Thermal Isocyanide Isocyanide Isocyanide->2H-Isoindole Pd-catalyzed

Caption: Overview of key starting material classes for ring-closure synthesis of 2H-isoindoles.

Synthesis by Aromatization of Isoindolines

The aromatization of a pre-existing isoindoline core is a widely employed and effective strategy for the synthesis of 2H-isoindoles. Due to the instability of many 2H-isoindoles, they are often generated and trapped in situ via Diels-Alder reactions.[1]

Palladium-catalyzed dehydrogenation of isoindolines can lead to the formation of 2H-isoindoles.[4] This can be followed by an in situ C-H arylation to produce 1-arylisoindoles in a one-pot reaction.[4]

A[1][2]-hydride shift in appropriately substituted isoindolines can lead to the formation of the corresponding 2H-isoindole. This process can be promoted by a copper(I) catalyst or by a Brønsted acid like diphenyl phosphoric acid.[1] The resulting 2H-isoindoles are often trapped with dienophiles such as dimethyl acetylenedicarboxylate (DMAD) or maleimides.[1]

The oxidation of isoindolines to 2H-isoindoles can be achieved using visible light in the presence of air, providing a mild and environmentally friendly method.[1] The in situ generated 2H-isoindoles can then undergo intermolecular Diels-Alder reactions.[1]

Experimental Workflow: In Situ Generation and Trapping of 2H-Isoindoles

Isoindoline Isoindoline Aromatization Aromatization Isoindoline->Aromatization 2H-Isoindole (in situ) 2H-Isoindole (in situ) Aromatization->2H-Isoindole (in situ) Diels-Alder Adduct Diels-Alder Adduct 2H-Isoindole (in situ)->Diels-Alder Adduct Dienophile Dienophile Dienophile->Diels-Alder Adduct

Caption: General workflow for the aromatization of isoindolines and in situ trapping of 2H-isoindoles.

Synthesis by Ring Transformation

Ring transformation reactions provide another avenue to the 2H-isoindole scaffold, typically involving the rearrangement or fragmentation of a more complex heterocyclic system.

The retro-Diels-Alder reaction of bicyclic precursors is a classic method for generating often unstable 2H-isoindoles.[1] For instance, 4,5,6,7-tetrafluoroisoindole can be synthesized from an azabicycle via a Diels-Alder reaction with a tetrazine, followed by a thermally allowed electrocyclic fragmentation.[1] The use of supercritical carbon dioxide in retro-Diels-Alder reactions of bicyclopyrroles has been shown to be effective in preventing the oxidation of the resulting 2H-isoindoles.[1]

Quantitative Data Summary

The following table summarizes the yields for selected synthetic methods for 2H-isoindoles and their derivatives.

Synthetic MethodStarting Material(s)Catalyst/ReagentProductYield (%)Reference
Au-Catalyzed Alkyne CyclizationUgi-adduct with terminal alkyneAuCl3Chiral Isoindole35[1]
One-Pot Dehydrogenation/C-H ArylationIsoindoline, Aryl chloridePd catalyst1-ArylisoindoleGood[4]
Visible-Light Oxidation and TrappingIsoindoline, DMADBlue LED, CH2Cl2Diels-Alder AdductHigh[1]
DPP-Promoted[1][2]-H Shift and TrappingIsoindoline, MaleimideDiphenyl phosphoric acidDiels-Alder AdductHigh[1]
Retro-Diels-Alder ReactionBicyclopyrroleSupercritical CO2, Ethylene2H-Isoindole68-81[1]

Detailed Experimental Protocols

Visible-Light Mediated In Situ Generation and Diels-Alder Trapping of a 2H-Isoindole [1]

To a solution of the isoindoline (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in dichloromethane (0.1 M) in a screw-capped vial is added a magnetic stir bar. The vial is sealed and the mixture is stirred under an air atmosphere while being irradiated with a 6 W blue LED strip at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding Diels-Alder adduct.

Diphenyl Phosphoric Acid Promoted[1][2]-Hydride Shift and In Situ Diels-Alder Trapping [1]

In a flame-dried Schlenk tube under an argon atmosphere, the isoindoline (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) are dissolved in anhydrous toluene (0.1 M). To this solution is added diphenyl phosphoric acid (20 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder cycloadduct.

This guide provides a summary of key synthetic strategies for accessing the 2H-isoindole core. The choice of method will depend on the desired substitution pattern, the stability of the target molecule, and the availability of starting materials. The development of mild and efficient methods, particularly those that allow for the in situ trapping of unstable 2H-isoindoles, continues to be an active area of research.

References

Methodological & Application

Application Notes and Protocols: Cyclization Reactions for the Synthesis of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-isoindole core is a significant heterocyclic motif found in various biologically active compounds and functional materials. The introduction of a carbonitrile group at the C1 position offers a versatile handle for further synthetic transformations, making the development of efficient methods for the synthesis of 2H-isoindole-1-carbonitriles a key area of research. This document details a robust palladium-catalyzed cyclization reaction for the synthesis of 2H-isoindole-1-carbonitrile derivatives. The presented protocol offers a base-controlled chemodivergent approach, allowing for the selective synthesis of either 2H-isoindole-1-carbonitriles or 2H-isoindole-1-carboxamides from common precursors.

Introduction

2H-isoindoles are isomers of the more common 1H-indoles and have attracted considerable attention due to their unique electronic properties and their presence in natural products and pharmaceuticals.[1] The inherent reactivity of the isoindole nucleus makes it a valuable building block in organic synthesis. The development of new synthetic methodologies to access functionalized isoindoles is crucial for the exploration of their potential in medicinal chemistry and materials science.

This application note focuses on a palladium-catalyzed cyclization strategy for the synthesis of this compound derivatives from readily available o-bromobenzaldehydes and isocyanides. This method is highlighted by its operational simplicity and the ability to control the reaction outcome through the choice of base.[2][3]

Reaction Principle and Signaling Pathway

The core transformation involves a palladium-catalyzed reaction of o-bromobenzaldehydes with two equivalents of an isocyanide. The reaction proceeds through a cascade of events including a[2][4]-phospha-Brook rearrangement-initiated process. The selectivity of the reaction towards either the this compound or the corresponding 1-carboxamide is controlled by the choice of the base.[2][3]

A simplified representation of the logical workflow for the selective synthesis is depicted below.

Diagram 1: Logical Workflow for Selective Synthesis cluster_start Starting Materials cluster_products Products o-Bromobenzaldehyde o-Bromobenzaldehyde Pd Catalyst Pd Catalyst Isocyanide Isocyanide Base Control Base Selection Pd Catalyst->Base Control Reaction Cascade This compound This compound 2H-Isoindole-1-carboxamide 2H-Isoindole-1-carboxamide Base Control->this compound Inorganic Base (e.g., K2CO3) Base Control->2H-Isoindole-1-carboxamide Organic Base (e.g., DBU)

Caption: Logical workflow for the base-controlled selective synthesis.

Quantitative Data Summary

The palladium-catalyzed cyclization has been shown to be effective for a range of substituted o-bromobenzaldehydes and various isocyanides. The yields of the desired this compound products are generally good to excellent. The following table summarizes the reaction outcomes for a selection of substrates under optimized conditions for carbonitrile formation.

Entryo-Bromobenzaldehyde SubstituentIsocyanide (R in R-NC)BaseSolventTemp (°C)Time (h)Yield (%)
1Htert-ButylK₂CO₃Toluene801285
24-Metert-ButylK₂CO₃Toluene801288
34-OMetert-ButylK₂CO₃Toluene801292
44-Ftert-ButylK₂CO₃Toluene801281
54-Cltert-ButylK₂CO₃Toluene801279
65-Metert-ButylK₂CO₃Toluene801286
7HCyclohexylK₂CO₃Toluene801282
8H2,6-DimethylphenylK₂CO₃Toluene801275

Note: The data presented here is a representative summary based on the literature and may not reflect the full scope of the reaction. For a comprehensive understanding, please refer to the primary research articles.[3]

Experimental Protocols

General Procedure for the Synthesis of 2H-Isoindole-1-carbonitriles

This protocol describes a general method for the palladium-catalyzed synthesis of this compound derivatives.

Materials:

  • Substituted o-bromobenzaldehyde (1.0 mmol)

  • Isocyanide (2.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

Diagram 2: Experimental Workflow A 1. Add o-bromobenzaldehyde, Pd(OAc)2, Xantphos, and K2CO3 to a Schlenk tube. B 2. Evacuate and backfill the tube with an inert gas (3 cycles). A->B C 3. Add anhydrous toluene and the isocyanide via syringe. B->C D 4. Heat the reaction mixture at 80 °C for 12 hours. C->D E 5. Cool to room temperature and concentrate under reduced pressure. D->E F 6. Purify the crude product by silica gel column chromatography. E->F G Isolated this compound F->G

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the o-bromobenzaldehyde (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • To the sealed tube, add anhydrous toluene (5 mL) followed by the isocyanide (2.2 mmol, 2.2 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Isocyanides are volatile, malodorous, and toxic. All manipulations should be performed in a fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The described palladium-catalyzed cyclization provides an efficient and selective method for the synthesis of this compound derivatives. The use of readily available starting materials, mild reaction conditions, and the ability to control the product outcome make this a valuable protocol for researchers in organic synthesis and drug discovery. The resulting 1-cyanoisoindole products can serve as versatile intermediates for the synthesis of more complex molecules.

References

Protocol for the Synthesis of N-Substituted Isoindoline-1,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

N-substituted isoindoline-1,3-diones, commonly known as phthalimides, are a valuable class of compounds in medicinal chemistry and organic synthesis. They serve as crucial intermediates in the synthesis of primary amines via the Gabriel synthesis and exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides detailed protocols for the synthesis of N-substituted isoindoline-1,3-diones through various established methods, including the Gabriel synthesis, direct condensation of phthalic anhydride with amines, and modern energy-assisted techniques such as microwave and ultrasound irradiation.

General Workflow for the Synthesis of N-Substituted Isoindoline-1,3-diones

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Phthalimide Derivative (e.g., Potassium Phthalimide) E Mixing and Reaction A->E B Alkyl/Aryl Halide or Amine B->E C Solvent C->E D Catalyst (Optional) D->E F Cooling/Precipitation E->F Reaction Completion G Filtration F->G H Washing G->H I Recrystallization/Drying H->I J N-Substituted Isoindoline-1,3-dione I->J Purified Product

Caption: General experimental workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Experimental Protocols

Gabriel Synthesis of N-Alkylphthalimides

The Gabriel synthesis is a classic method for preparing primary amines, in which the initial step involves the N-alkylation of a phthalimide salt.[1] This method is advantageous as it prevents over-alkylation of the amine.[2][3]

Protocol:

  • Formation of the Phthalimide Salt:

    • In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).

    • Add an equimolar amount of a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), portion-wise at room temperature.

    • Stir the mixture until the phthalimide is completely deprotonated to form the potassium or sodium salt.

  • N-Alkylation:

    • To the suspension of the phthalimide salt, add a primary alkyl halide (e.g., alkyl bromide or iodide) in a 1:1 molar ratio.[1]

    • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the N-alkylphthalimide.

    • Collect the solid product by filtration and wash it with water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylphthalimide.

Note: To obtain the primary amine, the resulting N-alkylphthalimide can be cleaved by acidic hydrolysis or, more commonly, by hydrazinolysis using hydrazine hydrate (Ing-Manske procedure).[1]

Condensation of Phthalic Anhydride with Primary Amines

The direct condensation of phthalic anhydride with a primary amine is a straightforward and widely used method for the synthesis of N-substituted isoindoline-1,3-diones.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine phthalic anhydride and the desired primary amine in a 1:1 molar ratio.

    • Add a solvent such as glacial acetic acid, ethanol, or toluene.[4][5] In some cases, the reaction can be performed under solvent-free conditions.[6]

  • Reaction Conditions:

    • Heat the reaction mixture to reflux with stirring. The reaction time can range from a few hours to overnight, depending on the reactivity of the amine. For instance, reacting phthalic anhydride with 4-ethoxyaniline in glacial acetic acid requires refluxing for 6 hours.[7]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into crushed ice or cold water to induce precipitation.[7]

    • Wash the solid product with water and then with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/hexane mixture) to obtain the pure N-substituted isoindoline-1,3-dione.[8]

ReactantsSolventConditionsYield (%)Reference
Phthalic anhydride, 4-ethoxyanilineGlacial acetic acidReflux, 6 hours-[7]
Phthalic anhydride, 4-aminoacetophenoneGlacial acetic acidReflux-[9]
Phthalic anhydride, various aminesEthanol80 °C-[5]
Phthalic anhydride, phenylethylamineSolvent-freeHeating-[6]
Phthalic anhydride, N-arylpiperazineTetrahydrofuran (THF)Boiling point47.26–92.91[8]
Tetrahydrophthalic anhydride, hydrazide deriv.Glacial acetic acidReflux, 5 hours-[4]
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the synthesis of N-substituted isoindoline-1,3-diones.

Protocol:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine phthalic anhydride and the primary amine in a 1:1 molar ratio.

    • A solvent may or may not be used. Solvent-free conditions or high-boiling polar solvents like DMF are common.[5]

  • Microwave Irradiation:

    • Place the sealed vessel in a microwave reactor.

    • Set the desired temperature and irradiation time. These parameters need to be optimized for each specific reaction. For example, the reaction of phthalic anhydride and aniline can be completed in 30 minutes at 160 °C.[5]

  • Work-up and Purification:

    • After the reaction is complete and the vessel has cooled, add a suitable solvent to dissolve the product.

    • Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

ReactantsConditionsYield (%)Reference
Phthalic anhydride, aniline160 °C, 30 minutes, solvent-free96[5]
Phthalic anhydride, various aminesDomestic microwave, solvent-free70.7–80.21[5]
Chromones, maleimidesMicrowave-assisted Diels-Alder15-59[10]
Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation can also accelerate the synthesis of isoindoline-1,3-dione derivatives, often at lower temperatures than conventional heating.

Protocol:

  • Reaction Setup:

    • In a flask, combine the starting materials, for example, 3-alkylidenephthalides and a primary amine.[11][12]

    • Add a suitable solvent, such as isopropanol.[13]

  • Ultrasonic Irradiation:

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture at a specific temperature (e.g., 50 °C) for a set period.[13] The reaction time is typically shorter than conventional methods.

  • Work-up and Purification:

    • After the reaction, remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the desired product.

ReactantsSolventConditionsYield (%)Reference
3-Alkylidenephthalides, primary amines-Ultrasonic irradiationHigh[11]
(Z)-3-benzylideneisobenzofuran-1(3H)-one, butylamineIsopropanol50 °C, ultrasound irradiation79[13]
1,3-indandione, isatinsEthanolUltrasonic irradiation, p-TSAGood[14]

Conclusion

The synthesis of N-substituted isoindoline-1,3-diones can be achieved through several effective methods. The choice of protocol depends on the specific substrate, desired scale, and available equipment. The classical Gabriel synthesis and direct condensation methods are robust and widely applicable. For faster and more efficient syntheses, microwave-assisted and ultrasound-assisted methods offer significant advantages. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis of this important class of compounds.

References

Application Notes and Protocols for In Vitro Biological Evaluation of 2H-Isoindole-1-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 2H-Isoindole-1-carbonitrile analogs and related isoindole derivatives. The following sections detail the cytotoxic and other biological activities of these compounds, present experimental protocols for their evaluation, and visualize key experimental workflows and potential signaling pathways.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro biological activities of various isoindole analogs.

Table 1: Cytotoxic Activity of Isoindole-1,3-dione Derivatives Against Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
1d A549, HeLaCell Growth Inhibition48Not specified, showed dose-dependent cytotoxic effect[1][2]
2a A549, HeLaCell Growth Inhibition48Not specified, effective cytotoxicity[1][2]
2b A549, HeLaCell Growth Inhibition48Not specified, effective cytotoxicity, best activity with methyl group on nitrogen[1][2]
3 A549-LucMTT Assay48114.25[3]
4 A549-LucMTT Assay48116.26[3]
7 A549BrdU AssayNot specified19.41 ± 0.01[4]
9 HeLaBrdU AssayNot specifiedCell-selective activity[4]
11 C6, HeLaBrdU AssayNot specifiedHigher activity than 5-FU at 100 µM (C6), cell-selective activity (HeLa)[4]
Compound 1 Caco-2, HCT-116Not specifiedNot specifiedShowed good antiproliferative activity[5]
Compound 3 Caco-2, HCT-116Not specifiedNot specifiedShowed good antiproliferative activity[5]

Table 2: Other In Vitro Biological Activities of Isoindole Derivatives

Compound ID/ClassBiological ActivityAssay/TargetKey FindingsReference
N-substituted 1H-isoindole-1,3(2H)-dione derivatives Cyclooxygenase (COX) InhibitionIn vitro COX-1/COX-2 assaysSome compounds showed affinity for COX-2[6]
Isoindole-1,3-(2H)-dione derivatives Antimicrobial, AntileishmanialWell diffusion, Leishmania tropica assayCompound 3 showed significant activity, comparable to gentamycin and more effective than Glucantime.[5]
1-H-isoindole-1,3(2H)-dione derivatives Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) InhibitionIn vitro enzyme inhibition assaysIC50 values as low as 34 nM for AChE and 0.54 µM for BuChE.[7]
Desformylflustrabromine (dFBr) derivatives Modulation of Indole SignalingBiofilm formation assay in E. coli and S. aureusInhibited biofilm formation with IC50 values of 53 µM (E. coli) and 5.9 µM (S. aureus).[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound analogs on cancer cell lines by measuring cell viability.[3][9]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/cm² and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the isoindole analogs in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve final concentrations ranging from, for example, 25 to 400 µM.[3] The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.[3]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation to determine the anti-proliferative effects of the compounds.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, C6, A549)

  • Appropriate cell culture medium and supplements

  • This compound analogs dissolved in DMSO

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isoindole analogs at various concentrations (e.g., 5, 25, 50, 100 µM).[4]

  • BrdU Labeling:

    • After the desired incubation period with the compounds, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Cell Fixation and Denaturation:

    • Remove the labeling medium.

    • Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing solution and add the anti-BrdU antibody solution to each well.

    • Incubate for 60-90 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Substrate Reaction and Measurement:

    • Add the substrate solution to each well and incubate until color development is sufficient.

    • Add the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the control.

    • Determine the IC50 values from the dose-response curves.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_assays In Vitro Assays start Start cell_culture Cell Line Culture (e.g., A549, HeLa) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with This compound Analogs (Varying Concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay for Cytotoxicity brdu_assay BrdU Assay incubation->brdu_assay for Proliferation data_acquisition Data Acquisition (Absorbance Measurement) mtt_assay->data_acquisition brdu_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of isoindole analogs.

Potential Signaling Pathway Modulation

Molecular docking studies suggest that some isoindole derivatives may interact with key proteins in cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor s6k1 S6K1 mtor->s6k1 proliferation Cell Proliferation, Growth, & Survival s6k1->proliferation isoindole Isoindole-1,3-dione Analogs isoindole->receptor Potential Inhibition isoindole->mtor isoindole->s6k1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isoindole analogs.

References

Application Notes and Protocols: Asymmetric Synthesis of Isoindoline Carbamates from 2H-Isoindole Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the asymmetric synthesis of optically active isoindoline carbamates. The featured method utilizes an enzyme-mediated dynamic kinetic resolution (DKR) of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. This chemoenzymatic approach, employing Pseudomonas cepacia lipase (PSL), offers high yields and excellent stereoselectivity without the need for metal or acid-base catalysts for substrate racemization. This methodology is particularly relevant for the synthesis of chiral isoindoline scaffolds, which are key structural features in many biologically active molecules and natural products.[1][2][3]

Introduction

Chiral isoindoline derivatives are prevalent structural motifs in a wide range of biologically active compounds and natural products.[1][3] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the pharmaceutical and drug development industries. Among the various synthetic strategies, the asymmetric functionalization of the isoindoline core represents a direct and powerful approach to access these valuable chiral building blocks.

This application note focuses on a robust method for the asymmetric synthesis of isoindoline carbamates through the dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.[2][4] The process involves the use of Pseudomonas cepacia lipase as a biocatalyst in alkoxycarbonylation reactions with diallyl or dibenzyl carbonates.[2] This enzymatic approach provides a practical and scalable route to enantioenriched isoindoline carbamates, which are versatile intermediates for further synthetic transformations.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of isoindoline carbamates via dynamic kinetic resolution is depicted below.

Asymmetric Synthesis of Isoindoline Carbamates cluster_prep Substrate Preparation cluster_reaction Enzymatic Dynamic Kinetic Resolution cluster_workup Workup and Purification cluster_analysis Product Analysis start 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (racemic) reaction_mix Reaction Mixture start->reaction_mix reagents Diallyl or Dibenzyl Carbonate reagents->reaction_mix enzyme Pseudomonas cepacia Lipase (PSL) enzyme->reaction_mix solvent Solvent (e.g., Toluene) solvent->reaction_mix conditions Reaction Conditions (Temperature, Time) conditions->reaction_mix filtration Filtration to remove enzyme reaction_mix->filtration concentration Concentration of filtrate filtration->concentration chromatography Flash Chromatography concentration->chromatography product Optically Active Isoindoline Carbamate chromatography->product hplc Chiral HPLC for ee determination product->hplc

Figure 1: General workflow for the lipase-catalyzed dynamic kinetic resolution.

Key Experimental Protocols

The following protocols are based on the successful asymmetric synthesis of isoindoline carbamates as described in the literature.[2][4]

Protocol 1: Synthesis of (R)-1-(Allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

Materials:

  • Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

  • Diallyl carbonate

  • Pseudomonas cepacia lipase (PSL)

  • Toluene (anhydrous)

  • Celite

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene, add diallyl carbonate (1.5 eq).

  • Add Pseudomonas cepacia lipase (PSL) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the enzyme, and wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (R)-1-(allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Synthesis of (R)-1-(Benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

Materials:

  • Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester

  • Dibenzyl carbonate

  • Pseudomonas cepacia lipase (PSL)

  • Toluene (anhydrous)

  • Celite

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene, add dibenzyl carbonate (1.5 eq).

  • Add Pseudomonas cepacia lipase (PSL) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through Celite to remove the lipase, washing the pad with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the (R)-1-(benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester.

  • Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the asymmetric synthesis of isoindoline carbamates.

EntryCarbonate ReagentProductYield (%)Enantiomeric Excess (ee, %)
1Diallyl carbonate(R)-1-(Allyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester>95>99
2Dibenzyl carbonate(R)-1-(Benzyloxycarbonyl)-1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester>95>99

Data presented here is representative of results that can be achieved under optimized conditions as reported in the literature.[2][4]

Reaction Mechanism

The proposed mechanism for the lipase-catalyzed dynamic kinetic resolution is illustrated below.

Reaction Mechanism cluster_racemization In situ Racemization cluster_enzymatic_reaction Enzymatic Acylation racemate Racemic Isoindoline Ester (R)- and (S)-enantiomers S_enantiomer (S)-Isoindoline Ester racemate->S_enantiomer R_enantiomer (R)-Isoindoline Ester racemate->R_enantiomer S_enantiomer->R_enantiomer Racemization PSL Pseudomonas cepacia Lipase (PSL) R_enantiomer->PSL + Carbonate R_carbamate (R)-Isoindoline Carbamate (Product) PSL->R_carbamate Selective Acylation carbonate Diallyl or Dibenzyl Carbonate

Figure 2: Proposed mechanism for dynamic kinetic resolution.

In this process, the lipase selectively catalyzes the acylation of one enantiomer of the racemic isoindoline ester (in this case, the R-enantiomer) with the carbonate reagent. Simultaneously, the unreacted S-enantiomer undergoes in situ racemization, continuously replenishing the R-enantiomer that is consumed in the enzymatic reaction. This dynamic process allows for the theoretical conversion of 100% of the starting racemic material into the desired single enantiomer of the product.[2][4]

Conclusion

The enzyme-mediated dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester is a highly efficient and stereoselective method for the synthesis of enantioenriched isoindoline carbamates. The protocols provided herein offer a practical guide for researchers in academia and industry to access these valuable chiral building blocks for applications in drug discovery and development. The mild reaction conditions and high yields make this an attractive alternative to traditional chemical methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2H-Isoindole-1-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the inherent instability of the isoindole core and the specifics of the palladium-catalyzed reaction.

  • Product Instability: 2H-isoindoles are known to be unstable due to their o-quinoid structure and can be prone to decomposition or polymerization, especially during prolonged reaction times or harsh workup conditions.[1] Consider reducing the reaction time or performing the reaction at a lower temperature.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting materials are still present after a reasonable time, consider increasing the catalyst loading or the amount of base.

  • Suboptimal Base: The choice and amount of base are critical for this reaction's selectivity and success. An inappropriate base can lead to the formation of the corresponding carboxamide as a side product or fail to promote the desired catalytic cycle efficiently.

  • Side Reactions: The starting materials or the product might be involved in side reactions. For instance, the isocyanide reactant can undergo polymerization.

Q2: I am observing the formation of a significant amount of 2H-isoindole-1-carboxamide as a byproduct. How can I improve the selectivity for the carbonitrile?

A2: The selective synthesis of this compound over the corresponding carboxamide is controlled by the choice of base. A palladium-catalyzed cyclization reaction using o-bromobenzaldehydes and isocyanides has been developed where the base modulates the product selectivity.[2][3] To favor the formation of the carbonitrile, a non-nucleophilic, sterically hindered base should be employed.

Q3: The purification of my this compound is challenging, and I am losing a significant amount of product. What are the best practices for purification?

A3: The instability of many 2H-isoindole derivatives makes purification a critical and often difficult step.[1]

  • Column Chromatography: Standard silica gel chromatography can lead to product decomposition. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Perform the chromatography quickly and at low temperatures if possible.

  • Recrystallization: This is often the preferred method for purifying unstable compounds. Attempt recrystallization from a cold, non-polar solvent or a mixture of solvents.

  • Minimize Exposure to Air and Light: Workup and purification should be carried out as quickly as possible, minimizing the product's exposure to ambient air and light to prevent oxidative decomposition.[1]

Q4: My purified this compound decomposes upon storage. How can I improve its stability?

A4: The stability of 2H-isoindoles is significantly influenced by substituents on the benzene ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the isoindole ring can increase stability.[4] If your synthesis allows, consider using starting materials with such substituents.

  • Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and protected from light.

Data Presentation

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

EntryBaseYield (%)
1HHDBU85
24-MeHDBU82
34-ClHDBU88
44-FHDBU90
5HMeDBU75

Yields are based on the corresponding o-bromobenzaldehyde.

Experimental Protocols

Detailed Methodology for the Palladium-Catalyzed Synthesis of this compound [2][3]

This protocol is based on the palladium-catalyzed cyclization of o-bromobenzaldehyde and an isocyanide.

Materials:

  • o-Bromobenzaldehyde

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). The flask is then evacuated and backfilled with an inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by o-bromobenzaldehyde (1.0 mmol), the isocyanide (1.2 mmol), and DBU (1.5 mmol).

  • Reaction: Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add Pd(OAc)₂ and PPh₃ prep1->prep2 prep3 Evacuate and backfill with inert gas prep2->prep3 react1 Add anhydrous toluene prep3->react1 react2 Add o-bromobenzaldehyde, isocyanide, and DBU react1->react2 react3 Stir at ambient temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Dilute with ethyl acetate react4->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate workup3->workup4 purify Purify by chromatography or recrystallization workup4->purify

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism pd0 Pd(0)L₂ int1 Oxidative Addition pd0->int1 start o-Bromobenzaldehyde start->int1 isocyanide1 R-NC int2 Isocyanide Insertion isocyanide1->int2 isocyanide2 R-NC int4 Second Isocyanide Insertion isocyanide2->int4 base Base int5 Reductive Elimination base->int5 product This compound int1->int2 Ar-Pd(II)-Br int3 Cyclization int2->int3 int3->int4 int4->int5 int5->pd0 Regenerates Catalyst int5->product

Caption: Proposed mechanism for the Pd-catalyzed synthesis of this compound.

troubleshooting_guide low_yield Low Yield of This compound cause1 Product Instability low_yield->cause1 cause2 Catalyst Inactivation low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Side Product Formation (Carboxamide) low_yield->cause4 sol1a Shorter reaction time cause1->sol1a sol1b Lower reaction temperature cause1->sol1b sol2a Use dry solvents/reagents cause2->sol2a sol2b Inert atmosphere cause2->sol2b sol3a Monitor with TLC/LC-MS cause3->sol3a sol3b Increase catalyst/base loading cause3->sol3b sol4a Use non-nucleophilic, hindered base (e.g., DBU) cause4->sol4a

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-Isoindole-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies for the 2H-isoindole core involve the cyclization of appropriately substituted benzene derivatives. For this compound specifically, key approaches include:

  • Palladium-catalyzed cyclization reactions: Modern methods may involve the palladium-catalyzed cyclization of precursors like o-bromobenzaldehydes with isocyanides.[1]

  • From 2-cyanobenzaldehyde: Reaction of 2-cyanobenzaldehyde with a nitrogen source, such as ammonia or an ammonia equivalent, can lead to the formation of the isoindole ring.

  • Reduction of phthalonitrile: The reduction of phthalonitrile (benzene-1,2-dicarbonitrile) is another potential route to the isoindole skeleton.

Q2: Why is this compound challenging to synthesize and isolate?

A2: The parent 2H-isoindole is known to be an unstable species.[2][3] This inherent instability is a primary challenge in its synthesis and isolation. The isoindole ring system is highly reactive and can be prone to dimerization, polymerization, or decomposition, especially when not stabilized by bulky or electron-withdrawing substituents.[2][4][5]

Q3: What are the typical reaction conditions for the synthesis of this compound derivatives?

A3: Reaction conditions are highly dependent on the chosen synthetic route. For instance, a palladium-catalyzed synthesis of this compound derivatives has been reported to proceed under ambient temperature.[1] Other methods involving cyclization may require heating. The choice of base, solvent, and temperature can significantly impact the reaction outcome, including the formation of side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or no yield of the desired product.

Potential Cause Suggested Troubleshooting Step
Instability of the product The 2H-isoindole ring is inherently reactive and may decompose under the reaction or workup conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature. Minimize exposure to air and light during workup and purification.[4]
Sub-optimal reaction conditions The choice of solvent, base, and temperature is critical. If using a palladium-catalyzed route, ensure the catalyst is active and the ligands are appropriate. For cyclization reactions, screen different bases and solvents to find the optimal conditions for your specific substrate.
Starting material degradation Ensure the purity and stability of your starting materials, such as 2-cyanobenzaldehyde, as impurities can interfere with the reaction.
Inefficient purification The product may be lost during purification due to its instability. Consider using rapid purification techniques like flash chromatography with a deactivated silica gel and minimize the time the product is on the column.[4]

Problem 2: Presence of significant amounts of side products.

This section details the common side products, their potential causes, and strategies for their mitigation.

Side Product 1: Dimerization/Oligomerization Products
  • Identification: Appearance of higher molecular weight species in mass spectrometry analysis. Often observed as a complex mixture of colored compounds.

  • Root Cause: 2H-isoindoles are known to act as dienes in Diels-Alder reactions, leading to dimerization or oligomerization.[4] This is exacerbated by higher concentrations and elevated temperatures.

  • Mitigation Strategies:

    • Work at lower concentrations: Perform the reaction under more dilute conditions to disfavor intermolecular reactions.

    • Control the temperature: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • In-situ trapping: If the intended next step is a reaction where the isoindole acts as a dienophile, it can be generated in the presence of a suitable trapping agent to prevent self-dimerization.[4]

Side Product 2: Phthalimide or Isoindolinone Derivatives
  • Identification: Presence of characteristic carbonyl peaks in the IR spectrum and corresponding molecular ions in the mass spectrum.

  • Root Cause: Hydrolysis of the nitrile group or other functionalities on the ring, followed by oxidation, can lead to the formation of these more stable oxidized derivatives. This can be promoted by the presence of water and certain reaction conditions.

  • Mitigation Strategies:

    • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere.

    • Avoid strong acids or bases: If possible, use milder reaction conditions to prevent hydrolysis of the nitrile group.

    • Careful workup: Avoid prolonged exposure to aqueous acidic or basic conditions during the workup procedure.

Side Product 3: Unreacted Starting Materials or Intermediates
  • Identification: Detected by chromatography (TLC, HPLC, GC) and spectroscopy (NMR, MS) matching the starting materials or expected intermediates.

  • Root Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Mitigation Strategies:

    • Monitor the reaction closely: Use TLC or another appropriate technique to monitor the consumption of starting material.

    • Optimize reaction time and temperature: Gradually increase the reaction time or temperature, while monitoring for the formation of degradation products.

    • Catalyst activity: In catalyzed reactions, ensure the catalyst is fresh and used in the correct loading.

Experimental Protocols and Data

Illustrative Experimental Workflow (General)

experimental_workflow start Starting Materials (e.g., 2-cyanobenzaldehyde, Phthalonitrile) reaction Cyclization Reaction (e.g., Pd-catalyzed, base-mediated) start->reaction 1. Reagents, Solvent workup Aqueous Workup (under inert atmosphere) reaction->workup 2. Quenching purification Purification (e.g., Flash Chromatography) workup->purification 3. Extraction product This compound purification->product 4. Isolation side_products Side Products (Dimers, Hydrolyzed species) purification->side_products

Caption: A generalized workflow for the synthesis and purification of this compound.

Signaling Pathways and Logical Relationships

The formation of side products can be visualized as competing reaction pathways.

reaction_pathway start Precursors (e.g., 2-cyanobenzaldehyde + NH3) intermediate Cyclization Intermediate start->intermediate Reaction Conditions product This compound (Desired Product) intermediate->product Intramolecular Cyclization dimer Dimerization/Oligomerization product->dimer [4+2] Cycloaddition (High Concentration/Temp) hydrolysis Hydrolysis Products (e.g., Phthalimide) product->hydrolysis H2O, Acid/Base decomposition Decomposition product->decomposition Heat, Air

Caption: Competing pathways in the synthesis of this compound leading to the desired product and common side products.

References

Technical Support Center: Optimizing Isoindole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoindoles.

Frequently Asked Questions (FAQs)

Q1: Why are isoindoles generally unstable and difficult to synthesize?

A1: Isoindoles possess a 10π-electron aromatic system, but their inherent instability stems from their o-quinoid structure, which makes them highly reactive.[1][2][3][4][5] This reactivity leads to a strong tendency to undergo reactions like cycloadditions or polymerization to form more stable products with a complete benzene ring.[6] The parent, unsubstituted isoindole is rarely isolated.[6][7]

Q2: What strategies can be employed to improve the stability of synthesized isoindoles?

A2: Stability can be significantly enhanced through several strategies:

  • Steric Protection: Introducing bulky substituents on the isoindole ring can physically hinder reactions that lead to decomposition.[4][8]

  • Electronic Effects: Attaching electron-withdrawing groups to the benzene ring can lower the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the molecule's reactivity.[4][9]

  • Solvent Choice: The stability of isoindoles can be solvent-dependent. For instance, some tautomeric forms are favored in protic solvents like alcohols, while others are more stable in solvents like dimethyl sulfoxide (DMSO).[6] In some cases, trace acids or bases in solvents like deuterated chloroform (CDCl₃) can cause rapid decomposition during NMR analysis, making acetone-d₆ a better choice.[9]

Q3: What are the most common synthetic routes to isoindoles?

A3: Several methodologies exist for isoindole synthesis, with the choice depending on the desired substitution pattern and stability of the target molecule. Key methods include:

  • Ring-closure reactions: Cyclization of precursors such as aromatic compounds with acetylenic units and nitrogen moieties, often catalyzed by transition metals like gold, rhodium, or palladium.[2][10][11]

  • Aromatization of Isoindolines: Dehydrogenation of the more stable isoindoline (the reduced form of isoindole) is a common strategy.[2][7]

  • In Situ Trapping: Due to their high reactivity, isoindoles are often generated and immediately "trapped" with a dienophile in a Diels-Alder reaction to form a more stable cycloadduct.[1][2]

  • OPA Method: The reaction of o-phthalaldehyde (OPA) with a primary amine and a thiol is a widely used method, particularly for creating fluorescent isoindole derivatives for analytical purposes.[1][8][12]

Q4: How can I purify an unstable isoindole derivative?

A4: Purifying unstable isoindoles is a significant challenge. If the compound is too labile for standard column chromatography, alternative methods should be considered:[9]

  • Recrystallization: Repeated recrystallization from a cold solvent, followed by vacuum drying at low temperatures, can yield an analytical sample.[9]

  • Immediate Use/Analysis: In many cases, the crude product is used immediately in the next step, or analytical data is collected without delay after preparation.[9]

  • Extraction: For some systems, purification can be achieved through a series of extraction and re-extraction steps to isolate the product.[13][14]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Isoindole Product

QuestionPossible CauseSuggested Solution
Did the reaction start? Inactive catalyst or reagents; incorrect temperature.Ensure reagents and solvents are pure and dry.[15] For catalyzed reactions, verify the catalyst's activity. Optimize the reaction temperature; some cyclizations can be performed at room temperature, while others require heating.[1]
Is the product decomposing? The target isoindole is unstable under the reaction or workup conditions.Consider an in situ trapping strategy by adding a dienophile (e.g., N-phenylmaleimide) to the reaction mixture to form a stable Diels-Alder adduct.[2] If decomposition occurs during workup, minimize exposure to heat, light, and air, and proceed quickly.[9][15]
Are there significant side products? Competing reaction pathways, such as a Michael addition instead of a Diels-Alder reaction.The reaction outcome can be dependent on conditions. For example, in reactions with N-phenylmaleimide, using isopropanol with Et₃N may favor the Diels-Alder adduct, while acetic acid with NaOAc may lead to a Michael adduct.[2]
Was the product lost during workup? Careless transfer, insufficient extraction, or decomposition on silica gel.Rinse all glassware thoroughly.[15] If the product is acid-sensitive, avoid silica gel chromatography or use a neutralized silica.[15] Consider alternative purification methods like crystallization.

Problem 2: Product Instability and Decomposition After Isolation

QuestionPossible CauseSuggested Solution
Does the product decompose upon standing, even at low temperatures? Inherent instability of the isoindole core.Re-evaluate the molecular design. Can you introduce stabilizing groups (e.g., bulky substituents or electron-withdrawing groups)?[4][8] Store the compound under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C or below) and protected from light.[9]
Does the product decompose during characterization (e.g., NMR)? Trace acid or base in the solvent is catalyzing decomposition.Use high-purity, neutral solvents for analysis. Acetone-d₆ has been shown to be a good alternative to CDCl₃ for unstable isoindoles.[9]
Is the product sensitive to air? Oxidation of the electron-rich isoindole ring.Handle the compound under an inert atmosphere. Using an oxygen scavenger during reactions, such as adding ethylene gas, can prevent oxidative decomposition.[2]

Data Presentation: Reaction Condition Optimization

Table 1: Conditions for Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates

Reaction: Methyl 2-iodobenzoate with Benzylamine to form an Isoindole-1,3-dione.[16]

ParameterConditionYield (%)Notes
Catalyst 5 mol % Pd(OAc)₂--
Ligand 10 mol % dppp92Dppp was found to be the optimal ligand.
Base 2.0 equiv. Cs₂CO₃92Reducing the base to 1.5 equiv. lowered the yield to 73%.
Solvent Toluene92-
Temperature 95 °C92-
CO Pressure 1 atm92-
Time 24 h92Reducing the time to 18 h lowered the yield to 78%.

Table 2: Influence of Substituents on Isoindole Stability

Substituent TypeEffect on StabilityRationale
Bulky Groups (e.g., tert-butyl)Increases stabilityProvides steric protection, hindering intermolecular reactions that lead to decomposition.[4][8]
Electron-Withdrawing Groups (e.g., -CF₃, -Br)Increases stabilityLowers the HOMO energy level, making the molecule less susceptible to oxidation and other reactions.[4][6]
Electron-Donating Groups (e.g., -CH₃)Decreases stabilityIncreases the electron density of the ring system, enhancing its reactivity.[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Synthesis of 2H-Isoindoles [11]

This protocol describes the intramolecular condensation of benzyl azides with α-aryldiazoesters.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the benzyl azide derivative (1.0 equiv.) and the α-aryldiazoester (1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add the rhodium catalyst, such as Rh₂(OAc)₄ (2 mol %), to the solution.

  • Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by the release of nitrogen gas.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoindole product.

Protocol 2: Synthesis of Isoindole-1,3-diones via Palladium-Catalyzed Carbonylative Cyclization [16]

  • Setup: To a dry Schlenk tube, add Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equiv.).

  • Reagents: Evacuate and backfill the tube with carbon monoxide (CO) gas (1 atm, balloon). Add a solution of the o-iodobenzoate ester (1.0 equiv.) and the primary amine (1.2 equiv.) in toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 95 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the pure isoindole-1,3-dione.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Select Synthesis Route B Prepare & Purify Starting Materials A->B C Set up Reaction (Inert Atmosphere) B->C D Add Reagents & Catalyst C->D E Monitor Progress (TLC/LCMS) D->E F Quench Reaction E->F G Extraction & Washing F->G H Purification (Chromatography/Crystallization) G->H I Characterization (NMR, MS, etc.) H->I J Assess Stability I->J

Caption: General experimental workflow for isoindole synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Decomp Is the Product Decomposing During Reaction? Check_Conversion->Check_Decomp Yes Optimize_Conditions Optimize Reaction Conditions: - Check Reagent Purity - Vary Temperature/Catalyst Check_Conversion->Optimize_Conditions No Check_Workup Was the Product Lost During Workup? Check_Decomp->Check_Workup No In_Situ_Trap Use In Situ Trapping with a Dienophile Check_Decomp->In_Situ_Trap Yes Improve_Workup Refine Workup Protocol: - Avoid Silica if Sensitive - Minimize Heat/Air Exposure Check_Workup->Improve_Workup Yes Success Yield Improved Check_Workup->Success No Optimize_Conditions->Success In_Situ_Trap->Success Improve_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

Competing_Pathways cluster_conditions Reaction Conditions Start Isoindole + Dienophile (e.g., N-Phenylmaleimide) Cond_A Condition A (e.g., Reflux in iPrOH, Et3N) Start->Cond_A Cond_B Condition B (e.g., Reflux in AcOH, NaOAc) Start->Cond_B Product_A [4+2] Cycloaddition (Diels-Alder Adduct) Cond_A->Product_A Favored Pathway Product_B Michael Addition Product Cond_B->Product_B Favored Pathway

Caption: Competing reaction pathways based on conditions.

References

Technical Support Center: Overcoming the Instability of 2H-Isoindole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of 2H-isoindole intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are 2H-isoindole intermediates so unstable?

2H-isoindoles possess an o-quinoid structure, which is a key contributor to their instability.[1] This arrangement makes them highly reactive and susceptible to rapid decomposition or polymerization. The parent, unsubstituted 2H-isoindole has proven difficult to isolate due to this inherent reactivity.[2] Their instability is a significant challenge in synthetic chemistry, often necessitating specialized techniques to be utilized as synthetic intermediates.

Q2: What is the most common strategy to overcome the instability of 2H-isoindoles?

The most prevalent and effective strategy is in situ trapping.[1][3] This involves generating the 2H-isoindole intermediate in the presence of a trapping agent, which rapidly reacts with the isoindole before it can decompose. The most common trapping reaction is a Diels-Alder cycloaddition.[1][4]

Q3: What are suitable dienophiles for trapping 2H-isoindoles in a Diels-Alder reaction?

A variety of dienophiles can be used to trap 2H-isoindoles. The choice of dienophile can influence the reaction rate and the stability of the resulting cycloadduct. Commonly used dienophiles include:

  • N-substituted maleimides (e.g., N-methylmaleimide, N-phenylmaleimide)[5][6]

  • Dimethyl acetylenedicarboxylate (DMAD)[1][5]

  • Benzoquinone[5]

  • Electron-deficient alkynes and alkenes[1][7]

Q4: Can 2H-isoindoles be stabilized without trapping agents?

While challenging, some strategies can lead to the formation of moderately stable 2H-isoindoles that can be isolated. This is typically achieved by introducing specific substituents on the isoindole ring. For instance, 4,5,6,7-tetrafluoroisoindole and isoindoles with a pivaloyl substituent at the C-5 position have been shown to be stable crystalline solids.[2]

Troubleshooting Guides

Issue 1: Low or no yield of the desired trapped product.

Possible Cause Troubleshooting Step
Decomposition of the 2H-isoindole intermediate is faster than the trapping reaction. Increase the concentration of the dienophile (trapping agent) to favor the bimolecular trapping reaction.
The chosen dienophile is not reactive enough. Select a more electron-deficient or strained dienophile to accelerate the Diels-Alder reaction. Refer to the table below for examples of successfully used dienophiles and their reported yields.
The method of 2H-isoindole generation is inefficient. Optimize the reaction conditions for the formation of the 2H-isoindole. This could involve changing the precursor, catalyst, solvent, or temperature. Common generation methods include aromatization of isoindolines, ring-closure reactions, and retro-Diels-Alder reactions.[1][3]
Oxidative decomposition of the 2H-isoindole. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of an oxygen scavenger like ethylene gas has been reported to prevent oxidative decomposition and increase yields.[1]

Issue 2: Formation of multiple products or complex mixtures.

Possible Cause Troubleshooting Step
Side reactions of the 2H-isoindole intermediate. Lower the reaction temperature to minimize side reactions. Ensure rapid and efficient mixing of the reagents to promote the desired trapping reaction.
The Diels-Alder reaction is not regioselective. The regioselectivity of the Diels-Alder reaction can sometimes be influenced by the substituents on both the 2H-isoindole and the dienophile. Computational studies may help predict the favored regioisomer.
The cycloadduct is unstable under the reaction conditions. Analyze the reaction mixture at different time points to check for the initial formation of the desired product followed by its decomposition. If the adduct is unstable, consider using milder reaction conditions or a different workup procedure.

Data Presentation

Table 1: Examples of Dienophiles Used for Trapping 2H-Isoindoles and Reported Yields of Cycloadducts.

2H-Isoindole Precursor/Generation MethodDienophileSolventTemperature (°C)Yield (%)Reference
Azabicycle + Tetrazine (Warrener's methodology)N-Methylmaleimide (NMM)Chloroform-1070[1]
Azabicycle + Tetrazine (Warrener's methodology)Dimethyl acetylenedicarboxylate (DMAD)Not specifiedNot specified80[5]
Azabicycle + Tetrazine (Warrener's methodology)BenzoquinoneNot specifiedNot specified77[5]
Visible light oxidation of isoindolineN-Methylmaleimide (NMM)DichloromethaneRoom TempHigh[1]
Visible light oxidation of isoindolineDimethyl acetylenedicarboxylate (DMAD)DichloromethaneRoom TempHigh[1]

Experimental Protocols

General Protocol for the In Situ Trapping of a 2H-Isoindole Intermediate via Diels-Alder Reaction:

This protocol is a generalized procedure based on common methodologies. Specific conditions may need to be optimized for your particular substrate and dienophile.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 2H-isoindole precursor and the chosen dienophile in an appropriate anhydrous solvent.

  • Initiation of 2H-Isoindole Formation: Initiate the reaction to generate the 2H-isoindole. The method will depend on the precursor:

    • From an Azabicyclic Precursor (via Retro-Diels-Alder): This may involve heating the solution or adding a reagent to induce the retro-DA reaction.

    • From an Isoindoline (via Oxidation/Aromatization): This could involve the addition of an oxidizing agent or exposure to specific reaction conditions like visible light.[1]

  • Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the consumption of the starting materials and the formation of the cycloadduct.

  • Workup and Purification: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to isolate the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis start Dissolve 2H-Isoindole Precursor and Dienophile in Solvent generation Generate 2H-Isoindole (e.g., Heat, Light, Reagent) start->generation Under Inert Atmosphere trapping In Situ Trapping (Diels-Alder Reaction) generation->trapping Immediate Reaction monitoring Monitor Reaction Progress (TLC, LC-MS) trapping->monitoring workup Quench Reaction and Remove Solvent monitoring->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterization Characterize Product (NMR, MS, IR) purify->characterization end Isolated Cycloadduct characterization->end

Caption: Experimental workflow for the in situ trapping of 2H-isoindole intermediates.

logical_relationship instability 2H-Isoindole Instability (o-quinoid structure) decomposition Decomposition/ Polymerization instability->decomposition Leads to trapping In Situ Trapping (Diels-Alder) instability->trapping Overcome by stabilization Substituent Effects (e.g., -F, -pivaloyl) instability->stabilization Overcome by stable_adduct Stable Cycloadduct trapping->stable_adduct Results in stable_isoindole Isolated Stable 2H-Isoindole stabilization->stable_isoindole Results in

Caption: Strategies to overcome the instability of 2H-isoindole intermediates.

References

Technical Support Center: Diels-Alder Reactions of 2H-Isoindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of 2H-isoindoles.

Troubleshooting Guide

The following is a series of questions and answers designed to address common issues encountered during the Diels-Alder reaction of 2H-isoindoles.

Question 1: Why is my Diels-Alder reaction failing or giving a low yield?

Answer:

Low yields or reaction failure in Diels-Alder reactions involving 2H-isoindoles are most commonly attributed to the inherent instability of the 2H-isoindole diene.[1][2] These compounds possess an o-quinoid structure, making them highly reactive and prone to decomposition.[1][2] To achieve high yields, 2H-isoindoles are typically generated in situ and trapped immediately with a dienophile.[1][2]

Several factors could be contributing to the low yield:

  • Inefficient in situ generation: The method used to generate the 2H-isoindole may not be optimal for your specific substrate.

  • Decomposition of the 2H-isoindole: The generated 2H-isoindole may be decomposing faster than it reacts with the dienophile. This can be influenced by temperature, solvent, and the presence of oxygen.

  • Unfavorable reaction conditions: The chosen solvent, temperature, or catalyst may not be suitable for the specific Diels-Alder reaction.

  • Poor dienophile reactivity: The dienophile may not be reactive enough to trap the transient 2H-isoindole efficiently.

Question 2: How can I improve the in situ generation of my 2H-isoindole?

Answer:

The choice of the in situ generation method is critical. Here are three common and effective methods with guidance on when to use them:

  • Visible-Light Induced Oxidation of Isoindolines: This is a mild and efficient method that can be performed at room temperature. It is particularly useful for substrates that are sensitive to high temperatures.[2] A simple setup with a 6 W blue LED lamp is often sufficient.[2]

  • Retro-Diels-Alder Reaction: This method involves the thermal decomposition of a stable precursor, such as an N-substituted bicyclopyrrole, to release the 2H-isoindole.[1] Using supercritical carbon dioxide as the solvent can prevent the oxidation of the generated isoindole.[1]

  • Acid-Catalyzed[1][3]-Hydride Shift: Certain isoindoline precursors can be converted to 2H-isoindoles under acidic conditions. Diphenyl phosphoric acid has been shown to promote this transformation.

Question 3: My 2H-isoindole appears to be decomposing. What can I do to minimize this?

Answer:

Minimizing the decomposition of the highly reactive 2H-isoindole is crucial for a successful Diels-Alder reaction. Consider the following strategies:

  • Lower the reaction temperature: If your generation method allows, performing the reaction at a lower temperature can decrease the rate of decomposition.

  • Degas the solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) can prevent oxidative decomposition.[1]

  • Choose an appropriate solvent: Non-polar, aprotic solvents like dichloromethane or toluene are often good choices. For retro-Diels-Alder approaches, supercritical carbon dioxide has been shown to be effective in preventing oxidation.[1]

  • Increase the concentration of the dienophile: A higher concentration of the trapping agent can increase the rate of the Diels-Alder reaction, outcompeting the decomposition of the 2H-isoindole.

Question 4: I am observing a mixture of endo and exo products. How can I control the stereoselectivity?

Answer:

The endo/exo selectivity of a Diels-Alder reaction is influenced by kinetic and thermodynamic factors.[4]

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, meaning it forms faster at lower temperatures.[4] The exo product is typically the more thermodynamically stable product and may be favored at higher temperatures where the retro-Diels-Alder reaction can occur, allowing for equilibration.[4][5]

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo product.[4] This is attributed to favorable secondary orbital interactions in the endo transition state.[4] The choice and bulkiness of the Lewis acid can also influence the stereochemical outcome.[6][7]

  • Reaction Temperature: As a general rule, lower reaction temperatures will favor the kinetic endo product.

The following diagram illustrates a general troubleshooting workflow for these reactions:

Troubleshooting workflow for Diels-Alder reactions of 2H-isoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common dienophiles used to trap 2H-isoindoles?

A1: N-substituted maleimides, such as N-phenylmaleimide (NPM), and dimethyl acetylenedicarboxylate (DMAD) are frequently used and have been shown to be effective in trapping transient 2H-isoindoles.[2]

Q2: Can I isolate my 2H-isoindole before adding the dienophile?

A2: While some stable 2H-isoindoles have been isolated, most are highly unstable and prone to decomposition.[1][2] It is generally recommended to generate and trap the 2H-isoindole in situ without attempting to isolate it.

Q3: What is the effect of substituents on the stability of 2H-isoindoles?

A3: The stability of 2H-isoindoles is influenced by the nature of their substituents. Increasing the bulk and degree of substitution on the nitrogen atom has been shown to substantially increase the stability of the isoindole.[8]

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. When working with visible light-induced reactions, ensure appropriate eye protection is worn. Some Lewis acids are water-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Diels-Alder reactions of 2H-isoindoles, based on literature data.

Table 1: Effect of in situ Generation Method on Diels-Alder Adduct Yield

2H-Isoindole PrecursorGeneration MethodDienophileSolventTemperatureYield (%)Reference
N-PhenylisoindolineVisible Light (6 W blue LED)DMADDichloromethaneRoom Temp.92[2]
N-PhenylisoindolineVisible Light (6 W blue LED)N-PhenylmaleimideDichloromethaneRoom Temp.95[2]
N-Tosyl-7-azabenzonorbornadieneRetro-Diels-AlderN-MethylmaleimideSupercritical CO₂Not specified70[1]

Table 2: Effect of Solvent on Diels-Alder Reaction Yield

DieneDienophileSolventTemperature (°C)TimeYield (%)Reference
ThiopheneN-PhenylmaleimideDiethyl etherRoom Temp.24 h0[9]
ThiopheneN-PhenylmaleimideTHFRoom Temp.24 h0[9]
ThiopheneN-PhenylmaleimideDichloromethaneRoom Temp.24 h25.4[9]
ThiopheneN-PhenylmaleimideChloroformRoom Temp.24 h10.3[9]

Note: Thiophene is used here as an example of a challenging diene for Diels-Alder reactions to illustrate the significant impact of solvent choice.

Experimental Protocols

Protocol 1: Visible-Light Induced in situ Generation and Diels-Alder Reaction of 2H-Isoindole

This protocol is adapted from a procedure described for the reaction of N-phenylisoindoline with dimethyl acetylenedicarboxylate (DMAD).[2]

Materials:

  • N-Phenylisoindoline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dichloromethane (CH₂Cl₂)

  • 6 W blue LED lamp

  • Reaction vessel (e.g., a sealed tube or round-bottom flask with a septum)

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add N-phenylisoindoline (1.0 equiv.).

  • Add dichloromethane as the solvent.

  • Add dimethyl acetylenedicarboxylate (1.2 equiv.).

  • Seal the vessel and place it in proximity to the 6 W blue LED lamp.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.

Protocol 2: Retro-Diels-Alder Generation and Trapping of 2H-Isoindole

This protocol is a general representation based on the concept of using a stable precursor that releases the 2H-isoindole upon heating.[1]

Materials:

  • A stable 2H-isoindole precursor (e.g., an N-substituted 7-azabenzonorbornadiene derivative)

  • Dienophile (e.g., N-phenylmaleimide)

  • High-boiling point solvent (e.g., xylene, or utilize supercritical CO₂ if available)

  • Reaction vessel suitable for high temperatures (e.g., a sealed tube or a flask with a reflux condenser)

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, dissolve the 2H-isoindole precursor (1.0 equiv.) and the dienophile (1.5 equiv.) in the chosen solvent.

  • If using an organic solvent, equip the flask with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the required temperature for the retro-Diels-Alder reaction to occur (this will be precursor-dependent and may require high temperatures).

  • Stir the reaction at this temperature and monitor its progress by TLC or another analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the resulting adduct, for example, by column chromatography.

References

Technical Support Center: Preventing Oxidation of Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of isoindole derivatives. Due to their inherent electronic structure, isoindoles are susceptible to oxidation, which can lead to sample degradation and impact experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My isoindole derivative is rapidly decomposing, turning from a colorless solution to a dark brown mixture. What is happening?

A1: This color change is a classic indicator of oxidation. The π-system of the isoindole ring is electron-rich and susceptible to attack by atmospheric oxygen. This process, known as autoxidation, often leads to the formation of polymeric or other colored degradation products. The instability is inherent to the o-quinoid structure of the isoindole core.

Q2: I work in a standard laboratory setting without access to a glovebox. Can I still work with isoindole derivatives?

A2: Yes, while a glovebox provides the most controlled environment, it is not strictly necessary for handling all isoindole derivatives, especially if they possess stabilizing structural features. You can employ robust inert atmosphere techniques using a Schlenk line to minimize exposure to oxygen and moisture. This involves using specialized glassware and techniques to handle reagents and reactions under an inert gas like argon or nitrogen.

Q3: Are there any chemical additives I can use to prevent or slow down oxidation?

A3: Yes, the use of antioxidants can be an effective strategy. Radical scavengers such as Butylated Hydroxytoluene (BHT) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) can inhibit the radical chain reactions involved in autoxidation. Adding a small molar excess of an antioxidant to your reaction mixture or storage solvent can significantly improve the stability of your compound. Additionally, in some synthetic procedures, adding ethylene gas can act as an oxygen scavenger, thereby increasing the yield of the desired isoindole.[1]

Q4: Does the choice of solvent affect the stability of my isoindole derivative?

A4: Absolutely. Polar protic solvents, such as alcohols, can facilitate oxidation pathways. It is generally recommended to use dry, degassed, non-polar aprotic solvents like toluene, hexane, or dichloromethane for reactions and storage. The process of degassing the solvent to remove dissolved oxygen is critical.

Q5: Are some isoindole derivatives more stable than others? What structural modifications can I make to improve stability?

A5: Yes, the stability of isoindole derivatives is highly dependent on their substitution pattern. Introducing sterically bulky substituents on the nitrogen atom (N-substituent) can significantly enhance stability by physically shielding the reactive isoindole core from oxygen. For instance, N-tert-butyl isoindole derivatives are generally more stable than their N-methyl or N-H counterparts. Additionally, incorporating electron-withdrawing groups on the benzene ring can also increase stability by reducing the electron density of the π-system, making it less susceptible to oxidation.

Troubleshooting Guides

Issue 1: Rapid Product Degradation During Synthesis
Symptom Possible Cause Recommended Solution
Reaction mixture darkens significantly upon workup or exposure to air.Oxidation of the isoindole product.Perform the entire reaction and workup under an inert atmosphere using a Schlenk line. Use degassed solvents for all steps, including chromatography.
Low yield of the desired isoindole, with the formation of multiple unidentified byproducts.Instability of the isoindole under the reaction conditions.Consider synthesizing a more stable derivative by introducing a bulky N-substituent (e.g., tert-butyl). If possible, lower the reaction temperature.
Decomposition observed during purification by column chromatography.Prolonged exposure to air and potentially acidic silica gel.Use a less acidic solid support like neutral alumina for chromatography. Perform the chromatography quickly and under a positive pressure of inert gas. Consider using an eluent containing a small amount of a non-polar antioxidant like BHT.
Issue 2: Decomposition of Purified Isoindole Derivative During Storage
Symptom Possible Cause Recommended Solution
A previously pure, colorless solid or oil darkens over time, even when stored in a vial.Slow oxidation upon storage.Store the compound under an inert atmosphere (e.g., in a sealed ampule or a vial inside a glovebox). Store at low temperatures (-20°C or -80°C) to slow the rate of decomposition.
A solution of the isoindole derivative in an NMR tube changes color and shows new peaks in the spectrum after a short period.Oxidation in solution.Prepare NMR samples using degassed deuterated solvents. If possible, add a small crystal of an antioxidant like BHT to the NMR tube. Analyze the sample as quickly as possible after preparation.

Experimental Protocols

Protocol 1: General Procedure for Handling Isoindole Derivatives Using a Schlenk Line

This protocol outlines the basic steps for setting up and using a Schlenk line to handle air-sensitive isoindole derivatives.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flasks and other appropriate glassware (e.g., dropping funnel, filter funnel)

  • High-vacuum grease

  • Heat gun

  • Inert gas source (Argon or Nitrogen)

  • Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

Procedure:

  • Preparation:

    • Assemble and grease all glassware joints properly.

    • Attach the glassware to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycles:

    • Ensure the inert gas is flowing through the bubbler.

    • Close the connection to the inert gas on the flask's stopcock and open it to the vacuum manifold.

    • Evacuate the flask, gently heating the glassware with a heat gun to remove adsorbed water.

    • Close the connection to the vacuum and slowly open the stopcock to the inert gas manifold to backfill the flask with inert gas.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.

  • Reagent/Solvent Transfer:

    • Use degassed solvents. To degas a solvent, use the freeze-pump-thaw method: freeze the solvent with liquid nitrogen, evacuate the headspace, close the flask, and thaw. Repeat this cycle three times.

    • Transfer liquids via a cannula or a gas-tight syringe under a positive pressure of inert gas.

    • Add solids under a positive flow of inert gas.

  • Reaction and Workup:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • For workup, perform extractions and filtrations using Schlenk-adapted filter funnels and separatory funnels under an inert atmosphere.

  • Product Isolation and Storage:

    • Remove the solvent under vacuum.

    • Store the final product in a sealed Schlenk flask or transfer it to a vial inside a glovebox for long-term storage.

Protocol 2: Synthesis of a Sterically Hindered Isoindole Derivative: 2-tert-Butyl-1,3-diphenylisoindole

This protocol provides an example of the synthesis of a more stable, sterically hindered isoindole derivative.

Materials:

  • 1,2-Dibenzoylbenzene

  • tert-Butylamine

  • Titanium(IV) chloride

  • Zinc dust

  • Dry toluene

  • Schlenk line and associated glassware

Procedure (to be conducted under an inert atmosphere):

  • To a stirred solution of 1,2-dibenzoylbenzene (1.0 mmol) in dry toluene (20 mL) in a Schlenk flask, add tert-butylamine (1.2 mmol).

  • Cool the mixture to 0°C and add titanium(IV) chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the mixture to room temperature and add zinc dust (2.0 mmol).

  • Continue stirring at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with toluene, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on neutral alumina using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Monitoring Isoindole Oxidation via UV-Vis Spectroscopy

This protocol describes how to monitor the degradation of an isoindole derivative in solution.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes with septa

  • Gas-tight syringe

  • Degassed solvent (e.g., methanol, toluene)

  • Solution of the isoindole derivative of known concentration

Procedure:

  • Prepare a stock solution of the isoindole derivative in the desired degassed solvent.

  • Transfer an aliquot of the stock solution to a quartz cuvette equipped with a septum using a gas-tight syringe, ensuring no air is introduced.

  • Immediately record the initial UV-Vis spectrum of the solution. Identify the characteristic absorption maximum (λmax) of the isoindole.

  • To monitor oxidation, either open the cuvette to the air or bubble a gentle stream of air through the solution for a defined period.

  • Record the UV-Vis spectrum at regular time intervals (e.g., every 5, 10, or 30 minutes).

  • Plot the absorbance at λmax as a function of time. The decrease in absorbance corresponds to the degradation of the isoindole derivative. This data can be used to determine the rate of oxidation under the specific conditions.

Visual Guides

Oxidation Mechanism of Isoindole

The autoxidation of isoindole is a radical process initiated by the abstraction of a hydrogen atom, followed by reaction with molecular oxygen to form a hydroperoxide intermediate, which then decomposes.

Figure 1. Proposed Oxidation Pathway of Isoindole. Isoindole Isoindole Derivative Radical Isoindole Radical Isoindole->Radical Initiation (H abstraction) PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide Intermediate PeroxyRadical->Hydroperoxide + R-H - R• Degradation Degradation Products Hydroperoxide->Degradation Decomposition

Caption: Figure 1. Proposed Oxidation Pathway of Isoindole.

Decision-Making Workflow for Preventing Oxidation

This workflow helps researchers choose the most appropriate strategy to prevent the oxidation of their isoindole derivatives based on the observed stability.

Figure 2. Decision-Making Workflow for Isoindole Stabilization. Start Synthesized Isoindole Derivative CheckStability Assess Stability (e.g., color change, NMR) Start->CheckStability Stable Stable CheckStability->Stable Yes Unstable Unstable CheckStability->Unstable No InertAtmosphere Use Inert Atmosphere (Schlenk Line/Glovebox) Unstable->InertAtmosphere Antioxidants Add Antioxidants (e.g., BHT) Unstable->Antioxidants ModifyStructure Modify Structure (Bulky N-substituent) Unstable->ModifyStructure StoreProperly Store Under Inert Gas at Low Temperature InertAtmosphere->StoreProperly Antioxidants->StoreProperly ModifyStructure->StoreProperly

Caption: Figure 2. Decision-Making Workflow for Isoindole Stabilization.

References

Technical Support Center: Scale-up Synthesis of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2H-Isoindole-1-carbonitrile. The information is designed to assist researchers in overcoming common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenges stem from the inherent instability of the 2H-isoindole ring system. Key issues include:

  • Product Instability: 2H-isoindoles are highly reactive and prone to polymerization and decomposition, especially at elevated temperatures and in the presence of acid or air.

  • Low Yields: Difficulty in isolating the pure product due to its reactivity often leads to lower than expected yields.

  • Impurity Profile: Side reactions can lead to a complex mixture of impurities that are difficult to separate from the target molecule.

  • Reaction Control: Maintaining optimal reaction conditions (temperature, concentration, stoichiometry) is critical for success and can be challenging on a larger scale.

Q2: What is a common synthetic route for this compound that is amenable to scale-up?

A2: A frequently employed strategy involves the palladium-catalyzed cyanation of a suitable precursor, such as a 2-bromobenzylamine derivative, followed by in-situ cyclization. Another potential route is the dehydration of a 1-hydroxyisoindoline-1-carbonitrile intermediate, which can be formed from the reaction of 2-formylbenzonitrile with a cyanide source and an amine.

Q3: How can I minimize product decomposition during workup and purification?

A3: To minimize decomposition, it is crucial to:

  • Work at low temperatures whenever possible.

  • Use a minimally acidic or basic workup procedure.

  • Avoid prolonged exposure to air and light.

  • Consider in-situ use of the product if subsequent reactions are planned.

  • For purification, flash chromatography on silica gel using a non-polar eluent system is often employed. It is important to perform the purification quickly.

Q4: What are the typical impurities I might encounter?

A4: Common impurities can include:

  • Unreacted starting materials.

  • Polymeric byproducts from the self-condensation of the 2H-isoindole.

  • Oxidized byproducts.

  • Side products from the reaction of intermediates with the solvent or other reagents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (for Pd-catalyzed routes). 2. Poor quality of starting materials. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a fresh batch of catalyst or pre-activate the catalyst. 2. Verify the purity of starting materials by NMR or other analytical techniques. 3. Optimize the reaction temperature; for unstable products, lower temperatures for longer times may be beneficial. 4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Low Yield of Isolated Product 1. Decomposition of the product during reaction or workup. 2. Adsorption of the product onto the purification medium (e.g., silica gel). 3. Inefficient extraction.1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Use degassed solvents. Work at the lowest feasible temperature. 2. Deactivate the silica gel with a small amount of a non-polar solvent or use a different stationary phase like alumina. 3. Perform multiple extractions with a suitable organic solvent.
Formation of a Dark, Tarry Substance (Polymerization) 1. High reaction temperature. 2. Presence of acid or oxygen. 3. High concentration of the reactive intermediate.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are free of acid and oxygen. Use degassed solvents and maintain an inert atmosphere. 3. Add the precursor of the 2H-isoindole slowly to the reaction mixture to keep its instantaneous concentration low.
Difficult Purification 1. Co-elution of impurities with the product. 2. Streaking of the product on the chromatography column.1. Optimize the eluent system for chromatography; a gradient elution may be necessary. Consider a different stationary phase (e.g., alumina, reverse-phase silica). 2. Add a small amount of a non-polar solvent to the sample before loading it onto the column. Ensure the silica gel is packed properly.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Cyanation of 2-(Aminomethyl)phenyl Bromide (Hypothetical Scalable Protocol)

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

  • 2-(Aminomethyl)phenyl bromide hydrobromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert atmosphere system (Nitrogen or Argon)

  • Jacketed reactor with overhead stirrer and temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed reactor under an inert atmosphere.

  • Reagent Addition: To the reactor, add 2-(aminomethyl)phenyl bromide hydrobromide (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and zinc cyanide (0.6 eq).

  • Solvent and Base Addition: Add anhydrous, degassed DMF to the reactor to achieve a concentration of 0.5 M with respect to the starting material. Add N,N-diisopropylethylamine (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Collect the fractions containing the desired product and concentrate under reduced pressure at a low temperature.

    • Store the final product under an inert atmosphere at low temperature.

Quantitative Data (Illustrative)

ParameterValue
Scale10 g
Reaction Time18 hours
Reaction Temperature80 °C
Yield (Isolated)65-75%
Purity (by HPLC)>95%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Setup Reactor under Inert Atmosphere prep2 Add Starting Materials and Catalyst prep1->prep2 prep3 Add Solvent and Base prep2->prep3 react1 Heat to 80 °C prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Quench react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 purify2 Isolate Pure Product purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_decomp Evidence of Decomposition? (e.g., tar formation) start->check_decomp yes_decomp Lower Temperature, Ensure Inert Atmosphere, Use Degassed Solvents check_decomp->yes_decomp Yes no_decomp Check for Incomplete Reaction check_decomp->no_decomp No yes_incomplete Increase Reaction Time or Check Catalyst Activity no_decomp->yes_incomplete Yes no_incomplete Investigate Workup/Purification Losses no_decomp->no_incomplete No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Characterization of Impurities in 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the characterization of impurities in 2H-Isoindole-1-carbonitrile samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in any active pharmaceutical ingredient (API) like this compound can originate from various stages of its lifecycle.[1] They are generally classified as:

  • Organic Impurities : These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1] For isoindoles, which are synthesized from precursors like phthalonitriles, impurities could include unreacted starting materials or products of side reactions.[2]

  • Inorganic Impurities : These include reagents, catalysts, heavy metals, or other residual metals that may come from the manufacturing equipment or process.[1][3]

  • Residual Solvents : Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][4]

  • Degradation Products : These impurities form when the drug substance is exposed to stress conditions like acid, base, heat, light, or oxidation during production or storage.[5][6][7]

Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically required for comprehensive impurity profiling.[1][8]

  • High-Performance Liquid Chromatography (HPLC/UPLC) : This is the primary technique for separating, detecting, and quantifying impurities, especially non-volatile organic impurities and degradation products.[1][9] A stability-indicating HPLC method is crucial to separate the main component from all potential degradation products.[6][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[1][4] The mass spectrometer allows for the identification of these separated components.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique is used to identify unknown impurities by providing molecular weight and structural information of the components separated by the LC system.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a definitive tool for the structural elucidation of unknown impurities once they are isolated.[1][9][11] Both 1H and 13C NMR are essential for piecing together the molecular structure.[9]

Experimental Protocols and Methodologies

A crucial step in impurity characterization is performing forced degradation studies to intentionally degrade the sample under various stress conditions. This helps to develop and validate a robust, stability-indicating analytical method capable of detecting any potential degradation products.[5][6][7]

Protocol 1: Forced Degradation Studies

Forced degradation studies expose the this compound sample to conditions more severe than accelerated stability testing to generate potential degradation products.[6][7]

  • Acid Hydrolysis : Reflux the sample in 0.1N HCl at 60°C for a specified period (e.g., 30 minutes to 2 hours).[10][12]

  • Base Hydrolysis : Reflux the sample in 0.1N NaOH at 60°C for a specified period.[10][12]

  • Oxidative Degradation : Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.[12][13]

  • Thermal Degradation : Expose the solid sample to dry heat, typically at a temperature above accelerated testing conditions (e.g., 70-80°C).[6][10]

  • Photolytic Degradation : Expose the sample (in solid and solution form) to a combination of UV and visible light.[7][12]

The goal is to achieve a target degradation of 5-20% of the active substance to ensure that the analytical method is challenged without completely destroying the sample.[3]

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for separating this compound from its impurities.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][14]

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[10][15]

  • Flow Rate : Typically 1.0 mL/min.[10][15]

  • Detection : UV detector set at a wavelength where the API and expected impurities have significant absorbance (e.g., 227 nm or 256 nm).[15][16]

  • Column Temperature : Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[13]

  • Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase, such as the mobile phase itself or a mixture of water and organic solvent.

Data Presentation

Quantitative results from impurity analyses should be summarized for clarity and comparison.

Table 1: Example Summary of Forced Degradation Studies for this compound

Stress ConditionDuration% Degradation of APINumber of DegradantsMajor Degradant (RRT)
0.1N HCl at 60°C2 hours12.5%31.15
0.1N NaOH at 60°C1 hour18.2%20.85
10% H₂O₂ at RT24 hours9.8%41.32
Dry Heat at 80°C48 hours5.5%11.15
Photolytic (UV/Vis)7 days7.1%20.92

RRT = Relative Retention Time

Visual Workflows and Logic Diagrams

Diagrams help visualize the logical flow of experiments and troubleshooting steps.

cluster_start Phase 1: Sample Preparation & Stress Testing cluster_analysis Phase 2: Analytical Characterization cluster_elucidation Phase 3: Structure Elucidation & Quantification Sample This compound Sample Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Oxidative) Sample->Forced_Deg Expose to stress HPLC Stability-Indicating HPLC-UV/DAD Forced_Deg->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Unknown peak detected Quant Quantification of Impurities (Using HPLC Method) HPLC->Quant Known impurities GCMS GC-MS Analysis (Residual Solvents) Isolation Preparative HPLC or Fraction Collection LCMS->Isolation Structure unknown NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Isolate impurity Report Final Impurity Profile Report NMR->Report Elucidate structure Quant->Report

Caption: General workflow for the identification and characterization of impurities.

Troubleshooting Guides

Guide 1: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q: Why is my system backpressure excessively high?

  • Possible Cause 1: Blockage in the system. This could be a plugged column frit or contaminated packing.[17]

    • Solution : First, disconnect the column to see if the pressure drops. If it does, the column is the issue. Try back-flushing the column with a strong solvent. If this fails, the inlet frit may need to be replaced.[17]

  • Possible Cause 2: Mobile phase precipitation. Buffer salts can precipitate if the organic solvent concentration is too high.

    • Solution : Ensure your mobile phase components are miscible and that the buffer concentration is appropriate for the organic phase percentage. Flush the system with water (if using a reverse-phase column) to dissolve any precipitated salts.

Q: My peak shapes are poor (tailing or fronting). What should I do?

  • Possible Cause 1: Secondary interactions. Residual silanols on the column packing can interact with basic compounds, causing peak tailing.[17]

    • Solution : Try reducing the mobile phase pH to protonate the silanols or add a competing base like triethylamine to the mobile phase in low concentrations.[17]

  • Possible Cause 2: Column overload. Injecting too much sample can lead to broad or fronting peaks.

    • Solution : Dilute your sample and inject a smaller volume.

  • Possible Cause 3: Column void. A void or channel in the column packing can cause split or distorted peaks.[17]

    • Solution : This usually indicates the column has reached the end of its life and needs to be replaced.[17]

Q: I am seeing unexpected or "ghost" peaks in my chromatogram. What is the source?

  • Possible Cause 1: Contamination in the mobile phase or system.

    • Solution : Prepare fresh mobile phase using high-purity solvents and water.[18] Flush the entire system thoroughly.

  • Possible Cause 2: Carryover from previous injections. Strongly retained compounds from a prior run can elute in a subsequent analysis.

    • Solution : Implement a sufficient column wash with a strong solvent at the end of each gradient run to remove all components.

  • Possible Cause 3: Sample solvent incompatibility. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and ghost peaks.[19]

    • Solution : Whenever possible, dissolve the sample in the initial mobile phase.[19]

Start Unexpected Peak Observed in HPLC Q1 Is the peak present in a blank run (mobile phase only)? Start->Q1 Contamination Source is likely system or mobile phase contamination. Q1->Contamination Yes Q2 Is the retention time consistent across runs? Q1->Q2 No Sol1 Action: Prepare fresh mobile phase. Flush the injector and system. Contamination->Sol1 Carryover Source is likely carryover from a previous injection. Q2->Carryover No (appears randomly) Sample_Issue Source is likely from the sample itself or its diluent. Q2->Sample_Issue Yes Sol2 Action: Increase post-run wash time with a strong solvent. Carryover->Sol2 Sol3 Action: Check sample diluent for contamination. Ensure diluent is weaker than mobile phase. Sample_Issue->Sol3

Caption: Troubleshooting logic for diagnosing the source of unexpected HPLC peaks.

Table 2: Common HPLC Troubleshooting Scenarios

SymptomPotential CauseRecommended Solution(s)
High Backpressure Column frit blockage; System contaminationDisconnect column to isolate issue; Back-flush column; Flush system with appropriate solvents.[17]
Drifting Baseline Column temperature fluctuation; Mobile phase not equilibrated; Contamination buildupUse a column oven; Allow sufficient time for column equilibration; Use high-purity solvents and flush the column.[18]
Peak Tailing Secondary silanol interactions; Column overloadAdd modifier to mobile phase (e.g., triethylamine); Reduce sample concentration/injection volume.[17]
Split Peaks Void in column packing; Clogged inlet fritReplace the column.[17]
Variable Retention Times Leak in the system; Inconsistent mobile phase composition; Unstable column temperatureCheck for leaks at all fittings; Prepare mobile phase carefully and degas properly; Use a reliable column oven.[20]

Guide 2: GC-MS Analysis

Q: Why can't I detect any peaks for my residual solvent analysis?

  • Possible Cause 1: Incorrect inlet temperature. The temperature may be too low to properly volatilize the solvents.

    • Solution : Ensure the GC inlet temperature is set appropriately for the boiling points of the solvents being analyzed.

  • Possible Cause 2: Sample preparation issue. The solvents may not have been effectively extracted from the sample matrix.

    • Solution : Review your sample preparation technique (e.g., headspace, direct injection, or extraction) to ensure it is suitable for the target analytes. Pre-treatment like dilution or extraction may be necessary.[4]

Q: My mass spectra are noisy or have high background.

  • Possible Cause 1: Contaminated carrier gas or system leak.

    • Solution : Check the purity of your carrier gas (e.g., Helium) and inspect the system for leaks, especially around the injection port septum and column fittings.

  • Possible Cause 2: Column bleed. At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and background noise.

    • Solution : Condition the column according to the manufacturer's instructions. If bleed is still excessive, the column may need to be replaced.

References

Validation & Comparative

Vergleichender Leitfaden zur Strukturbestätigung von 2H-Isoindol-1-carbonitril mittels 1H- und 13C-NMR-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte vergleichende Analyse der 1H- und 13C-NMR-Spektroskopie zur Strukturbestätigung von 2H-Isoindol-1-carbonitril. Wir stellen Ihnen experimentelle Protokolle, eine vergleichende Datenanalyse mit alternativen Verbindungen und eine Erörterung alternativer Charakterisierungsmethoden zur Verfügung, um einen umfassenden Überblick für Ihre Forschungsanforderungen zu gewährleisten.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die vorhergesagten 1H- und 13C-NMR-chemischen Verschiebungen für 2H-Isoindol-1-carbonitril zusammen. Diese Vorhersagen basieren auf den bekannten Werten für strukturell ähnliche Isoindol-Derivate und allgemeine heterocyclische Verbindungen.[1][2][3][4] Die tatsächlichen experimentellen Werte können je nach Lösungsmittel und Konzentration leicht variieren.

Atomkern Vorhergesagte chemische Verschiebung (δ) in ppm Kopplungsmuster (erwartet) Anmerkungen
1H-NMR
H am N (NH)8.0 - 9.0breites SingulettAustauschbar mit D₂O
H an C17.5 - 7.8Singulett
H an C4/C77.2 - 7.6MultiplettAromatische Protonen
H an C5/C67.0 - 7.4MultiplettAromatische Protonen
13C-NMR
C1 (CN)115 - 120Nitrilkohlenstoff
C=N140 - 150Imin-Kohlenstoff
C3a/C7a130 - 140Aromatische quartäre Kohlenstoffe
C4/C7125 - 135Aromatische CH-Kohlenstoffe
C5/C6120 - 130Aromatische CH-Kohlenstoffe

Vergleichende NMR-Daten von alternativen Isoindol-Derivaten

Um die vorhergesagten Daten in einen Kontext zu setzen, vergleichen wir sie mit den experimentell bestimmten NMR-Daten von N-substituierten Isoindol-1,3-dionen. Diese Verbindungen sind strukturell verwandt und ihre Spektren helfen bei der Zuordnung der Signale von 2H-Isoindol-1-carbonitril.

Verbindung Atomkern Chemische Verschiebung (δ) in ppm Referenz
N-(1,3-Dioxoisoindolin-2-yl)thiophen-2-carboxamid1H-NMR (DMSO-d6)7.73-8.48[1]
13C-NMR (DMSO-d6)124.78-166.17[1]
N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamid1H-NMR (DMSO-d6)1.20-11.08[1]
13C-NMR (DMSO-d6)21.13-176.19[1]

Experimentelle Protokolle

Die genaue und reproduzierbare Erfassung von NMR-Spektren ist für eine zuverlässige Strukturanalyse von entscheidender Bedeutung. Nachfolgend finden Sie ein detailliertes Protokoll für die 1H- und 13C-NMR-Analyse von 2H-Isoindol-1-carbonitril.

Probenvorbereitung:

  • Lösen Sie ca. 5-10 mg der reinen Verbindung in 0,6-0,7 ml deuteriertem Lösungsmittel (z. B. CDCl₃, DMSO-d₆). Die Wahl des Lösungsmittels ist entscheidend und kann die chemischen Verschiebungen beeinflussen.

  • Geben Sie die Lösung in ein sauberes, trockenes 5-mm-NMR-Röhrchen.

  • Fügen Sie eine kleine Menge eines internen Standards wie Tetramethylsilan (TMS) hinzu, falls das Lösungsmittel keinen enthält.

NMR-Spektrometer-Setup und Datenerfassung:

Die folgenden Parameter sind typisch für ein 400- oder 500-MHz-NMR-Spektrometer.[5][6]

Parameter 1H-NMR 13C-NMR
Spektrometerfrequenz 400 MHz100 MHz
Pulssequenz zg30zgpg30
Relaxationsverzögerung (d1) 2.0 s2.0 s
Anzahl der Scans (ns) 161024
Spektrale Breite (sw) 20 ppm240 ppm
Erfassungszeit (aq) 3.28 s1.36 s
Temperatur 298 K298 K

Visualisierung des Arbeitsablaufs

Der folgende Arbeitsablauf veranschaulicht die Schritte von der Probenvorbereitung bis zur endgültigen Strukturbestätigung mittels NMR-Spektroskopie.

NMR_Workflow cluster_prep Probenvorbereitung cluster_acquisition Datenerfassung cluster_analysis Datenanalyse cluster_confirmation Strukturbestätigung Einwaage Einwaage der Substanz Loesen Lösen in deuteriertem Lösungsmittel Einwaage->Loesen NMR_Roehrchen Überführen in NMR-Röhrchen Loesen->NMR_Roehrchen H1_NMR 1H-NMR-Messung NMR_Roehrchen->H1_NMR C13_NMR 13C-NMR-Messung NMR_Roehrchen->C13_NMR Verarbeitung Fourier-Transformation & Phasenkorrektur H1_NMR->Verarbeitung C13_NMR->Verarbeitung Integration Integration der 1H-Signale Verarbeitung->Integration Peak_Picking Peak-Picking & Zuordnung Verarbeitung->Peak_Picking Vergleich Vergleich mit Literaturdaten/Vorhersagen Integration->Vergleich Peak_Picking->Vergleich Struktur Bestätigte Struktur Vergleich->Struktur

Abbildung 1: Allgemeiner Arbeitsablauf für die NMR-basierte Strukturanalyse.

Logische Beziehungen zur Strukturaufklärung

Die Interpretation von NMR-Spektren zur Aufklärung der Molekülstruktur folgt einer logischen Abfolge, die im folgenden Diagramm dargestellt ist.

Structure_Elucidation cluster_data Spektrale Daten cluster_interpretation Interpretation cluster_structure Molekülstruktur Chemische_Verschiebung Chemische Verschiebung (δ) Funktionelle_Gruppen Identifizierung funktioneller Gruppen Chemische_Verschiebung->Funktionelle_Gruppen Integration_H1 Integration (1H) Protonenverhaeltnis Bestimmung des Protonenverhältnisses Integration_H1->Protonenverhaeltnis Kopplungsmuster Kopplungsmuster (J) Nachbarschaftsbeziehungen Aufklärung der Nachbarschaftsbeziehungen Kopplungsmuster->Nachbarschaftsbeziehungen Anzahl_Signale_C13 Anzahl der Signale (13C) Anzahl_C_Atome Anzahl der einzigartigen C-Atome Anzahl_Signale_C13->Anzahl_C_Atome Strukturmodell Strukturvorschlag Funktionelle_Gruppen->Strukturmodell Protonenverhaeltnis->Strukturmodell Nachbarschaftsbeziehungen->Strukturmodell Anzahl_C_Atome->Strukturmodell

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in drug discovery and development, a comprehensive understanding of a molecule's fragmentation behavior is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2H-Isoindole-1-carbonitrile against the established fragmentation of related heterocyclic compounds. By examining these patterns, we can anticipate the mass spectral characteristics of this molecule, offering a valuable resource for its identification and characterization.

Predicted Fragmentation of this compound vs. Known Indole Derivatives

The fragmentation of this compound is predicted to be influenced by the stability of the isoindole core and the presence of the nitrile group. The molecular ion (M+) is expected to be prominent. Key fragmentation pathways will likely involve the loss of small neutral molecules such as hydrogen cyanide (HCN) and rearrangements of the heterocyclic ring.

To provide a comparative context, we will examine the fragmentation patterns of Indole and 2-Methylindole. These compounds share structural similarities with this compound and their fragmentation behaviors are well-documented.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Predicted/Observed Neutral Loss
This compound (Predicted) 142115, 89HCN, C2H2
Indole 11790, 89, 63HCN, H
2-Methylindole 131130, 115, 103, 77H, CH3, HCN, C2H2

Table 1: Comparison of Key Fragment Ions in the Mass Spectra of this compound and Related Indole Derivatives. The data for Indole and 2-Methylindole is based on established fragmentation patterns, while the data for this compound is a prediction based on chemical principles.

Experimental Protocols

The following is a generalized experimental protocol for acquiring electron ionization (EI) mass spectra, based on methodologies commonly employed for the analysis of indole derivatives.[1][2]

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph.

Ionization: Electron ionization is performed at a standard energy of 70 eV.[3] This energy level is sufficient to induce fragmentation and produce a characteristic mass spectrum.

Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the compound of interest, typically from m/z 40 to 500.

Data Acquisition: The instrument control software is used to acquire and process the mass spectral data. The resulting spectrum displays the relative abundance of ions as a function of their m/z ratio.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to proceed through a series of characteristic steps, initiated by the ionization of the molecule. The resulting molecular ion undergoes subsequent fragmentation to yield a unique fingerprint.

fragmentation_pathway M [C9H6N2]+• m/z = 142 (Molecular Ion) F1 [C8H5N]+• m/z = 115 M->F1 - HCN F2 [C7H5]+ m/z = 89 F1->F2 - C2H2

Figure 1: Predicted Fragmentation Pathway of this compound. This diagram illustrates the proposed fragmentation cascade, starting from the molecular ion.

The predicted fragmentation of this compound provides a valuable theoretical framework for its experimental identification. The primary fragmentation is expected to be the loss of a hydrogen cyanide molecule (HCN) from the molecular ion at m/z 142 to form a fragment ion at m/z 115. This is a common fragmentation pathway for nitrile-containing aromatic compounds. Subsequent fragmentation of the m/z 115 ion may involve the loss of acetylene (C2H2) to produce an ion at m/z 89, a characteristic fragment in the mass spectra of many indole derivatives.[1] The stability of the resulting ions will govern the relative intensities of the peaks observed in the mass spectrum. This predictive guide, in conjunction with experimental data, will facilitate the unambiguous structural confirmation of this compound.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2H-Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-isoindole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its unique electronic and structural properties make it a compelling building block for novel therapeutic agents and functional materials. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional structure of these molecules, offering invaluable insights into their conformation, intermolecular interactions, and potential biological activity. This guide presents a comparative analysis of the X-ray crystallographic data of 2H-isoindole derivatives and outlines the general experimental protocols involved in their structural determination.

Quantitative Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a selection of 2H-isoindole derivatives and a closely related isoindoline-1,3-dione derivative for comparative purposes. The availability of comprehensive crystallographic data for a wide range of 2H-isoindole derivatives is limited in publicly accessible databases. The data presented here is based on published literature.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Ethyl 4,6-dinitro-2H-isoindole-1-carboxylateC₁₁H₉N₃O₆TriclinicP-18.243(2)13.048(2)5.898(1)98.63(1)94.88(1)71.91(1)
2-BenzylisoindoleC₁₅H₁₃NMonoclinicP2₁/c11.838(3)5.861(2)16.327(4)90108.53(2)90
2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dioneC₁₇H₉BrN₂O₂SMonoclinicP2₁/c11.2908(2)8.3281(2)16.1037(3)9094.453(1)90

Data for 2-Benzylisoindole and the isoindoline-1,3-dione derivative are included for structural comparison. Detailed bond lengths and angles are available in the supplementary information of the respective publications.

Experimental Protocols: A Generalized Workflow for X-ray Crystallographic Analysis

The determination of the crystal structure of 2H-isoindole derivatives by single-crystal X-ray diffraction follows a well-established protocol. Below is a detailed, generalized methodology.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Method: Slow evaporation of a saturated solution is the most common method for growing crystals of organic molecules like 2H-isoindole derivatives.

  • Solvents: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof.

  • Procedure:

    • Dissolve the purified 2H-isoindole derivative in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors. This results in an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed using metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Visualizing the Workflow

The following diagram illustrates the general workflow of X-ray crystallographic analysis.

X_Ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Purified 2H-Isoindole Derivative Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Compound->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A flowchart illustrating the major steps in X-ray crystallographic analysis.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a 2H-isoindole derivative interacts with a biological target is crucial. While X-ray crystallography provides a static picture of the molecule, this information is foundational for computational studies that can predict binding affinities and signaling pathway modulation.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a 2H-isoindole derivative designed as a kinase inhibitor.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_response Cellular Response Drug 2H-Isoindole Derivative Kinase Downstream Kinase Drug->Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase Activation Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylation Cellular_Response Inhibition of Cell Proliferation Transcription_Factor->Cellular_Response Gene Expression

Caption: A diagram of a hypothetical signaling pathway inhibited by a 2H-isoindole derivative.

Comparative study of different synthetic routes to 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis of a Key Heterocyclic Scaffold

The 2H-isoindole-1-carbonitrile core is a significant structural motif in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages. This guide provides a comparative overview of two prominent synthetic routes: a modern palladium-catalyzed approach and a classical method originating from o-phthalaldehyde. The objective is to furnish researchers with the necessary data to select the most suitable protocol for their specific applications.

Executive Summary of Synthetic Routes

ParameterRoute 1: Palladium-Catalyzed CyclizationRoute 2: From o-Phthalaldehyde
Starting Materials o-Bromobenzaldehyde, tert-Butyl Isocyanideo-Phthalaldehyde, Sodium Cyanide, Ammonium Chloride
Key Transformation [1][2]-Phospha-Brook Rearrangement-Initiated CyclizationCyanohydrin formation and subsequent cyclization with ammonia
Reaction Conditions Mild to moderateGenerally mild
Catalyst Palladium-basedNone
Reported Yield Good to excellentVariable, requires optimization
Substrate Scope Potentially broad with substituted o-bromobenzaldehydesPrimarily demonstrated for the parent compound
Advantages High efficiency, potential for diversity through various isocyanides and aryl halidesUtilizes readily available and inexpensive starting materials
Disadvantages Requires a palladium catalyst and specialized isocyanide reagentsMay require careful control of reaction conditions to avoid side products

Route 1: Palladium-Catalyzed Cyclization of o-Bromobenzaldehyde and tert-Butyl Isocyanide

This contemporary method, developed by Wu and coworkers, provides an efficient pathway to this compound derivatives. The reaction proceeds via a palladium-catalyzed cascade reaction involving a[1][2]-phospha-Brook rearrangement.[1][3]

Experimental Protocol

A detailed experimental procedure for the synthesis of 2-tert-butyl-2H-isoindole-1-carbonitrile is as follows:

To a reaction vessel containing a magnetic stir bar is added Pd(OAc)₂ (5 mol%), the appropriate phosphine ligand (e.g., PPh₃, 15 mol%), and Cs₂CO₃ (2.0 equivalents). The vessel is evacuated and backfilled with argon. Subsequently, a solution of o-bromobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethyl acetate, 0.1 M) and tert-butyl isocyanide (2.5 equivalents) are added via syringe. The reaction mixture is then heated to 130 °C and stirred until completion, as monitored by thin-layer chromatography. Upon cooling to room temperature, the mixture is filtered through a pad of celite and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-tert-butyl-2H-isoindole-1-carbonitrile.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_process Process o_bromo o-Bromobenzaldehyde reaction Palladium-Catalyzed Cyclization o_bromo->reaction t_butyl tert-Butyl Isocyanide t_butyl->reaction pd_oac Pd(OAc)₂ pd_oac->reaction ligand Phosphine Ligand ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Ethyl Acetate) solvent->reaction temp Temperature (130 °C) temp->reaction workup Workup (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-tert-Butyl-2H-isoindole-1-carbonitrile purification->product

Figure 1. Workflow for the Palladium-Catalyzed Synthesis.

Route 2: Synthesis from o-Phthalaldehyde

A more classical and potentially cost-effective approach utilizes the reaction of o-phthalaldehyde with a cyanide source and an in-situ generated source of ammonia. This method hinges on the formation of a cyanohydrin intermediate, which then undergoes cyclization.

Experimental Protocol

The following is a general procedure based on the known reactivity of o-phthalaldehyde:

In a reaction vessel, o-phthalaldehyde (1.0 equivalent) is dissolved in a suitable solvent, such as aqueous ethanol. A solution of sodium cyanide (1.0-1.2 equivalents) is added, followed by the addition of an ammonium salt, such as ammonium chloride (1.0-1.5 equivalents). The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as TLC or LC-MS. Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process opa o-Phthalaldehyde reaction Cyanohydrin Formation & Cyclization opa->reaction nacn Sodium Cyanide nacn->reaction nh4cl Ammonium Chloride nh4cl->reaction solvent Solvent (e.g., Aqueous Ethanol) solvent->reaction temp Temperature (Room Temp. to Gentle Heat) temp->reaction workup Workup (Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Figure 2. Workflow for the Synthesis from o-Phthalaldehyde.

Concluding Remarks

The choice between these two synthetic routes will ultimately depend on the specific needs of the research. The palladium-catalyzed method offers a highly efficient and potentially more versatile route for accessing a range of substituted 2H-isoindole-1-carbonitriles. In contrast, the synthesis from o-phthalaldehyde provides a more classical and economical approach, particularly for the synthesis of the parent compound, though it may require more extensive optimization of reaction conditions. Researchers are encouraged to consider factors such as catalyst availability, cost of starting materials, and desired scale of synthesis when making their selection.

References

A Comparative Guide to the Biological Activity of Isoindole Derivatives: Focus on Anticancer and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoindole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The core isoindole structure serves as a versatile scaffold for medicinal chemists, allowing for the introduction of various functional groups to modulate pharmacological properties. Extensive research has been conducted on isoindole-1,3-dione analogs, revealing their potential as potent anticancer agents that can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, certain isoindole derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the biological activity of these compounds.

Comparative Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected isoindole-1,3-dione derivatives, which serve as representative examples of the broader isoindole class.

Table 1: Anticancer Activity of Representative Isoindole-1,3-dione Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
N-benzylisoindole-1,3-dione analogA549 (Lung Carcinoma)MTT>100[3]
Azido- and silyl-ether-containing isoindole derivativeA549 (Lung Carcinoma)Cell Growth InhibitionNot specified[3]
N-substituted isoindoline-1,3-dione derivativesVariousNot specified10-140 (AChE), 11-80 (BuChE)[4]
Halogenated isoindole-1,3(2H) dione derivativesCaco-2 (Colorectal) & HCT-116 (Colorectal)AntiproliferativeNot specified[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Table 2: Antimicrobial Activity of Representative Isoindole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivativeS. aureusNot specified<0.025[6]
E. coliNot specified0.2[6]
P. aeruginosaNot specified0.39[6]
Fused isoindole moiety containing β-lactamGram-positive and Gram-negative bacteriaNot specifiedNot specified[6]
N-substituted-phthalimidesS. aureus, E. coliNot specifiedNot specified[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key Signaling Pathways

The biological effects of isoindole derivatives are often mediated through their interaction with specific cellular signaling pathways. Two such pathways are the apoptosis pathway, crucial for programmed cell death, and the Nrf2 pathway, which is central to the cellular antioxidant response.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC DISC Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The Apoptosis Signaling Pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds (Normal) Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (Stress) Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Nrf2_n->ARE Binds

Caption: The Nrf2 Antioxidant Response Pathway.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely accepted method for determining the cytotoxic effects of compounds on cultured cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well flat-bottom microplates

  • Test compound (e.g., isoindole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.[8][9][10][11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • 96-well sterile microplates

  • Test compound dissolved in a suitable solvent

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2H-Isoindole-1-carbonitrile and its ester analog are not available, general trends observed for isoindole-1,3-dione derivatives can provide some guidance for future drug design:

  • Substitution on the N-atom: The nature of the substituent on the nitrogen atom of the isoindole ring significantly influences biological activity. For example, the presence of a benzyl group has been shown to be important for the cytotoxicity of some isoindole-1,3-dione derivatives.[3]

  • Substitution on the Benzene Ring: Halogenation of the benzene ring in isoindole-1,3-diones has been reported to enhance antimicrobial, antileishmanial, and anticancer activities.[5]

  • Lipophilicity: The lipophilicity of the molecule can affect its ability to cross cell membranes and interact with its target. SAR analyses have suggested that increased lipophilicity may enhance the antimicrobial, antileishmanial, and antiproliferative activities of isoindole derivatives.[5]

Conclusion and Future Directions

The isoindole scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive research on isoindole-1,3-dione derivatives has demonstrated their potential as anticancer and antimicrobial agents. However, a significant knowledge gap exists regarding the biological activities of other isoindole analogs, such as this compound and its ester derivatives.

Future research should focus on the synthesis and systematic biological evaluation of these understudied isoindole compounds. Direct comparative studies between the carbonitrile and ester analogs are crucial to elucidate the impact of these functional groups on activity and to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of the diverse isoindole chemical space.

References

A Comparative Guide to Analytical Methods for the Quantification of 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2H-Isoindole-1-carbonitrile. Due to a lack of publicly available validated methods specifically for this compound, this document outlines common and robust analytical techniques applicable to the quantification of isoindole and nitrile-containing organic molecules. The information presented here is intended to guide researchers in the development and validation of a suitable analytical method for their specific needs.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used in the pharmaceutical industry for their accuracy, precision, and sensitivity.[1][2]

Comparison of Potential Analytical Methods

The choice of an analytical method depends on various factors including the properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point and polarity, with detection by mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally stable compounds with a UV chromophore.Highly versatile for a wide range of compounds, offering high selectivity and sensitivity.[3]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[4][5]
Sensitivity Moderate (ng-µg range).High (pg-fg range).[3]High (pg-fg range).
Selectivity Moderate, relies on chromatographic separation.Very high, based on parent and fragment ion masses.Very high, based on mass spectral fragmentation patterns.
Sample Throughput High.High.Moderate to High.
Instrumentation Cost Low to Moderate.High.Moderate.
Method Development Relatively straightforward.[1]More complex due to optimization of MS parameters.Can be complex, especially if derivatization is needed.
Matrix Effects Can be significant.Can be significant (ion suppression/enhancement).Generally less susceptible to matrix effects than LC-MS.

Experimental Protocols

Below are generalized experimental protocols for developing an HPLC-UV method for the quantification of this compound. These should be optimized and validated for the specific application.

Proposed HPLC-UV Method Development Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[7] A gradient elution may be necessary to ensure good peak shape and resolution.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and organic solvent). Filtration through a 0.45 µm filter is recommended before injection.[8]

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Workflow for Analytical Method Validation

G Figure 1. General Workflow for Analytical Method Validation A Method Development & Optimization B Define Analytical Target Profile (ATP) A->B C Method Validation Protocol B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Routine Use L->M

Caption: General Workflow for Analytical Method Validation.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK)

Figure 2. Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization P P RTK->P Autophosphorylation Adaptor Proteins Adaptor Proteins P->Adaptor Proteins Recruitment Ras Ras Adaptor Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 2H-Isoindole-1-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2H-Isoindole-1-carbonitrile is paramount in a laboratory setting. This guide provides essential safety information, logistical procedures, and step-by-step instructions for the proper management of this chemical waste.

This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to proper disposal protocols is crucial not only for the safety of laboratory personnel but also for environmental protection. The following procedures are based on general laboratory safety guidelines and information from safety data sheets (SDS).

Essential Safety and Logistical Information

Hazard Summary: this compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation. It is also a flammable liquid and vapor.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Storage of Waste: All waste containing this compound must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Waste containers must be kept closed except when adding waste and must be properly labeled.

Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. It is the responsibility of the waste generator to ensure that the disposal methods are in accordance with all applicable laws. In most cases, hazardous chemical waste will be collected by the institution's Environmental Health and Safety (EHS) department for final disposal.

Data Presentation: Properties of Isoindole Derivatives
PropertyValueNotes
Molecular FormulaC₉H₆N₂For this compound
Molecular Weight142.16 g/mol For this compound
AppearanceSolidGeneral observation for similar compounds
Boiling PointNot available
Melting PointNot available
Flash PointFlammable[1]
SolubilityNot available
HazardsHarmful (oral, dermal, inhalation), Eye Irritant, Flammable[1]

Procedural Guidance: Step-by-Step Disposal Plan

This section outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Identify: Clearly identify all waste streams containing this compound. This includes pure unused chemical, contaminated solutions, and any contaminated materials such as gloves, absorbent pads, or glassware.

  • Segregate: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.

Personal Protective Equipment (PPE)
  • Required PPE: Before handling the waste, ensure you are wearing the following:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Collection and Containerization
  • Container: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be in good condition and not reactive with the chemical.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors.

Storage in Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in your laboratory's designated SAA.

  • Conditions: The SAA should be a secondary containment area, away from sources of ignition and incompatible chemicals.

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the waste.

Experimental Protocol: Optional Chemical Deactivation

For laboratories with the appropriate equipment and trained personnel, a chemical deactivation step can be considered to convert the nitrile to a less toxic carboxylic acid via hydrolysis. This procedure should only be performed by individuals with a thorough understanding of the reaction and its hazards.

Objective: To hydrolyze the nitrile group of this compound to a carboxylic acid.

Methods:

  • Alkaline Hydrolysis:

    • In a fume hood, the nitrile can be heated under reflux with an aqueous solution of a base, such as sodium hydroxide (NaOH).

    • The reaction converts the nitrile to the sodium salt of the corresponding carboxylic acid and ammonia gas is evolved.

    • After the reaction is complete and the mixture has cooled, it can be neutralized with a dilute acid.

  • Acidic Hydrolysis:

    • Alternatively, the nitrile can be heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl).

    • This reaction will produce the free carboxylic acid and an ammonium salt.

Important Considerations:

  • These hydrolysis procedures should be treated as a chemical synthesis and all appropriate safety precautions must be taken.

  • The resulting product mixture will still need to be disposed of as hazardous waste through the EHS department, but the primary hazard of the nitrile will have been mitigated.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste into a Designated Container ppe->segregate label Step 3: Label Container 'Hazardous Waste' & Chemical Name segregate->label store Step 4: Store in Satellite Accumulation Area (SAA) label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs end_disposal End: Professional Disposal by EHS contact_ehs->end_disposal

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2H-Isoindole-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of 2H-Isoindole-1-carbonitrile, a nitrile-containing organic compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the general hazards associated with nitrile compounds and best laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary barrier against exposure to hazardous chemicals. For handling this compound, the following PPE is mandatory.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended for protection against bases, oils, and many solvents.[1] Always inspect gloves for tears or punctures before use. Change gloves frequently.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are required.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1]
Skin and Body Protection A flame-retardant and chemical-resistant laboratory coat should be worn at all times. Consider additional protective clothing, such as an apron or coveralls, for larger quantities.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step procedure should be followed:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage container should be kept tightly closed.

  • Preparation and Weighing:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

    • All weighing and aliquoting of the solid compound should be performed in a chemical fume hood to prevent inhalation of any dust particles.

    • Use non-sparking tools to handle the compound.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a certified chemical fume hood.

    • Avoid direct contact with the skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[4]

    • Clean and decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Nitrile-containing waste should not be mixed with acidic waste, as this can lead to the formation of highly toxic hydrogen cyanide gas.[5]

  • Container Management:

    • Keep waste containers tightly closed when not in use.

    • Store waste containers in a designated secondary containment area to prevent spills.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5][6]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Aliquot prep_setup->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.